tert-Butyl-1,4-benzoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCTVAJNFXYWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189593 | |
| Record name | 2-tert-Butyl-4-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3602-55-9 | |
| Record name | tert-Butyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-4-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butyl-1,4-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tert-Butyl-4-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18QT8490S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl-1,4-benzoquinone: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl-1,4-benzoquinone (tBBQ), a prominent derivative of 1,4-benzoquinone, is a molecule of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmacology. It is recognized as a major metabolite of the widely used food additive butylated hydroxyanisole (BHA) and the antioxidant tert-butylhydroquinone (TBHQ). This technical guide provides a comprehensive overview of the core chemical properties, structural details, relevant experimental protocols, and key biological activities of tBBQ, tailored for a scientific audience.
Chemical Structure and Identification
This compound is characterized by a benzoquinone ring substituted with a bulky tert-butyl group. This substitution pattern significantly influences its chemical reactivity and biological interactions.
| Identifier | Value |
| IUPAC Name | 2-tert-butylcyclohexa-2,5-diene-1,4-dione |
| Molecular Formula | C₁₀H₁₂O₂ |
| SMILES | CC(C)(C)C1=CC(=O)C=CC1=O[1] |
| InChI | InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3[1] |
| InChIKey | NCCTVAJNFXYWTM-UHFFFAOYSA-N[1] |
| CAS Number | 3602-55-9[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 227.8 °C (predicted) | |
| Solubility | Soluble in chloroform and methanol (slightly). | |
| Density | 1.092 g/cm³ (predicted) |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below is a summary of its key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the tert-butyl protons and the vinyl protons on the quinone ring.
-
tert-Butyl Protons (-C(CH₃)₃): A singlet peak would appear in the upfield region, typically around 1.3 ppm. The integration of this peak would correspond to nine protons.
-
Vinyl Protons (-CH=CH-): The three protons on the quinone ring would give rise to more complex signals in the downfield region, typically between 6.5 and 7.0 ppm, due to spin-spin coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the carbon framework of the molecule.
-
Carbonyl Carbons (C=O): Signals for the two carbonyl carbons are expected to appear in the highly deshielded region, typically around 187 ppm.
-
Alkene Carbons (-C=C-): The carbons of the double bonds in the ring would resonate in the range of 130-150 ppm.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group would appear around 35 ppm, and the methyl carbons would be observed further upfield, around 29 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carbonyl functional groups.
-
C=O Stretch: A strong absorption band characteristic of the conjugated ketone carbonyl group is expected in the region of 1650-1680 cm⁻¹.
-
C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the quinone ring would be observed in the 1600-1650 cm⁻¹ region.
-
C-H Stretch: C-H stretching vibrations for the vinyl and alkyl protons would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
UV-Vis Spectroscopy
The electronic absorption spectrum of this compound is characterized by absorptions in the ultraviolet and visible regions, arising from n→π* and π→π* electronic transitions of the conjugated system. The exact wavelengths of maximum absorbance (λmax) can be influenced by the solvent. For quinones, typical n→π* transitions are observed in the visible region (around 400-500 nm) and are of low intensity, while the more intense π→π* transitions occur in the UV region (around 240-280 nm).[3]
Experimental Protocols
Synthesis of 2-tert-Butyl-1,4-benzoquinone
This protocol describes the oxidation of 2-tert-butylhydroquinone to 2-tert-butyl-1,4-benzoquinone.
Materials:
-
2-tert-butylhydroquinone
-
Manganese dioxide (powdered)
-
Toluene
-
Celite
-
3-neck flask (200 cc)
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Place 16.6 g (0.10 mol) of 2-tert-butylhydroquinone into a 200 cc 3-neck flask.
-
Add 17.4 g (0.20 mol) of powdered manganese dioxide to the flask.
-
Add 100 cc of toluene to the mixture.
-
Heat the mixture to 70°C with continuous stirring and maintain this temperature for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Remove the manganese dioxide by suction filtration using Celite as a filter aid.
-
Wash the collected manganese dioxide with 50 cc of toluene.
-
Combine the filtrates and evaporate the toluene under reduced pressure to obtain the 2-tert-butyl-1,4-benzoquinone product.
Analytical Method: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This method allows for the simultaneous detection of tert-butylhydroquinone (TBHQ) and 2-tert-butyl-1,4-benzoquinone (tBBQ).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A gradient elution using n-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol.
-
Detection: UV detector set at a dual wavelength mode: 280 nm for TBHQ and 310 nm for tBBQ.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Extract the sample containing TBHQ and tBBQ with methanol.
-
Vortex the mixture to ensure thorough extraction.
-
Filter the extract through a 0.45 μm membrane filter before injection into the HPLC system.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Autophagy Detection: Monodansylcadaverine (MDC) Staining
MDC is a fluorescent compound that accumulates in autophagic vacuoles.
Materials:
-
Cells to be tested
-
Culture plates with coverslips or 96-well plates
-
Monodansylcadaverine (MDC)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on coverslips or in a 96-well plate.
-
Induce autophagy by treating the cells with this compound for the desired time.
-
Incubate the cells with 0.05 mM MDC in PBS for 10-15 minutes at 37°C.
-
Wash the cells multiple times with PBS.
-
Immediately analyze the cells by fluorescence microscopy (excitation ~365 nm, emission ~525 nm) or quantify the fluorescence using a plate reader.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells to be tested
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily stemming from its electrophilic nature and its ability to participate in redox cycling.
Cytotoxicity
tBBQ is known to be cytotoxic to various cell lines.[4] Its cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), leading to oxidative stress and subsequent cell death.[5][6]
Antibacterial and Biofilm Eradication
tBBQ has demonstrated potent antibacterial activity, particularly against Staphylococcus aureus. It is effective in eradicating biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The mechanism of action is believed to involve the perturbation of the bacterial cell membrane.
Induction of Autophagy and Apoptosis
Recent studies have elucidated the role of tBBQ in inducing programmed cell death pathways. It has been shown to induce autophagy in RAW 264.7 macrophage cells by inhibiting the Akt/mTOR signaling pathway. This inhibition leads to the activation of downstream autophagy-related proteins. Furthermore, tBBQ can induce apoptosis in various cancer cell lines.
Visualizations
Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Akt/mTOR pathway by tBBQ, leading to the induction of autophagy.
Experimental Workflow for NP-HPLC Analysis
Caption: Workflow for the analysis of this compound by NP-HPLC.
References
- 1. This compound | C10H12O2 | CID 19211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-叔丁基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of tert-Butyl-1,4-benzoquinone from tert-Butylhydroquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl-1,4-benzoquinone from tert-butylhydroquinone, a critical transformation in synthetic organic chemistry. The document details various oxidative methodologies, experimental protocols, and purification techniques, and offers insights into the reaction mechanism. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
The oxidation of hydroquinones to their corresponding benzoquinones is a fundamental reaction in organic synthesis, yielding valuable synthons for various applications, including the development of pharmaceuticals and functional materials. This compound (TBBQ) is a notable derivative, and its synthesis from tert-butylhydroquinone (TBHQ) is a common laboratory procedure. This guide explores the key aspects of this conversion, providing researchers with the necessary information for successful and efficient synthesis.
Oxidative Methodologies
The conversion of tert-butylhydroquinone to this compound is an oxidation reaction that can be achieved using a variety of oxidizing agents. The choice of oxidant can significantly impact the reaction's efficiency, selectivity, and environmental footprint. This section outlines several common methods.
Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide is a mild and selective oxidizing agent for the conversion of hydroquinones to benzoquinones. The reaction is typically carried out in an organic solvent, and the solid manganese dioxide can be easily removed by filtration upon completion of the reaction.
Ceric Ammonium Nitrate (CAN) Oxidation
Ceric ammonium nitrate is a powerful oxidizing agent that can efficiently convert hydroquinones to benzoquinones. Often, it is used in catalytic amounts in the presence of a co-oxidant like tert-butyl hydroperoxide. This method is known for its high yields and relatively short reaction times.
Hydrogen Peroxide (H₂O₂) Oxidation
The use of hydrogen peroxide as an oxidant offers a greener alternative, with water being the only byproduct. This method typically requires a catalyst, such as a titanium-containing species, to facilitate the oxidation. The reaction conditions can be tuned to achieve high selectivity for the desired benzoquinone.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound using different oxidative methods.
| Oxidizing Agent/System | Molar Ratio (Oxidant:TBHQ) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Manganese Dioxide (MnO₂) | 2:1 | Toluene | 70 | 3 | 80 | [1] |
| Ceric Ammonium Nitrate (CAN) / tert-Butyl Hydroperoxide | 0.02:1 (CAN), 2.5:1 (t-BuOOH) | Not Specified | Not Specified | Not Specified | 82-91 | [2] |
| Hydrogen Peroxide (H₂O₂) / Titanium Catalyst | 4:1 | Acetonitrile | 75 | 2 | >95 (for 2,6-di-tert-butylphenol) | [3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Synthesis using Manganese Dioxide
Procedure:
-
In a 200 mL three-necked flask, place 16.6 g (0.10 mol) of 2-tert-butylhydroquinone.[1]
-
Add 17.4 g (0.20 mol) of powdered manganese dioxide to the flask.[1]
-
Add 100 mL of toluene to the flask and commence stirring.[1]
-
Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.[1]
-
After 3 hours, cool the mixture to room temperature.[1]
-
Remove the manganese dioxide by suction filtration using a filter aid such as Celite.[1]
-
Wash the collected manganese dioxide with 50 mL of toluene.[1]
-
Combine the filtrates and evaporate the toluene under reduced pressure to obtain this compound.[1] The reported yield is 80%, with a melting point of 48-50°C.[1]
Purification by Recrystallization
General Procedure:
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water or acetone/petroleum ether).[4][5]
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.
-
Collect the crystals by suction filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Reaction Mechanism and Workflow
The oxidation of tert-butylhydroquinone to this compound proceeds through a mechanism involving the formation of a semiquinone radical intermediate. The overall process involves the removal of two electrons and two protons from the hydroquinone.
Caption: Oxidation of TBHQ to TBBQ via a semiquinone radical intermediate.
The general experimental workflow for the synthesis and purification is outlined below.
Caption: General experimental workflow for the synthesis and purification.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons on the quinone ring and the protons of the tert-butyl group. The vinyl protons typically appear as multiplets in the region of 6.5-7.0 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the vinyl carbons, the carbon attached to the tert-butyl group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carbonyl carbons are expected to resonate in the downfield region, typically around 180-190 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O and C=C stretching vibrations of the quinone ring. A strong peak in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl groups. The C=C stretching vibrations of the ring typically appear around 1600 cm⁻¹.
Safety Considerations
-
tert-Butylhydroquinone (TBHQ): Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
This compound (TBBQ): This compound is a skin and eye irritant. Handle with care in a well-ventilated fume hood.
-
Oxidizing Agents: Many oxidizing agents are corrosive and can be hazardous. Consult the safety data sheet (SDS) for each specific reagent and handle with appropriate precautions.
-
Solvents: Organic solvents are often flammable and can be toxic. Use them in a well-ventilated area, away from ignition sources.
References
- 1. Separation of 3,5-Di-tert-butyl-1,2-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (FDB005755) - FooDB [foodb.ca]
- 4. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of tert-Butyl-1,4-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl-1,4-benzoquinone, a key organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | Doublet | 1H | Vinyl H |
| ~6.7 | Doublet of Doublets | 1H | Vinyl H |
| ~6.6 | Doublet | 1H | Vinyl H |
| 1.3 | Singlet | 9H | tert-Butyl H |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~187 | Carbonyl C=O |
| ~186 | Carbonyl C=O |
| ~150 | C-tert-Butyl |
| ~137 | Vinyl C-H |
| ~136 | Vinyl C-H |
| ~134 | Vinyl C-H |
| ~35 | Quaternary C (tert-Butyl) |
| ~26 | Methyl C (tert-Butyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (tert-Butyl) |
| ~1660 | Strong | C=O stretch (conjugated ketone) |
| ~1600 | Medium | C=C stretch (alkene) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~245 | ~18000 | Ethanol |
| ~330 | ~300 | Ethanol |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak. For quantitative analysis, a known amount of an internal standard can be added.
IR Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of this compound (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
UV-Vis Spectroscopy
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent, such as ethanol. Serial dilutions are then made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1 AU). The UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette over a wavelength range of 200 to 800 nm, using the pure solvent as a reference.
Visualizations
Chemical Structure and Spectroscopic Correlation
Caption: Correlation of the chemical structure of this compound with its key spectroscopic signals.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow illustrating the key stages of spectroscopic analysis from sample preparation to data interpretation.
An In-depth Technical Guide to the Electrochemical Properties of tert-Butyl-1,4-benzoquinone for Redox Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of tert-Butyl-1,4-benzoquinone (tBBQ), a molecule of significant interest in various fields including materials science and biomedical research. This document details its redox behavior, provides experimental protocols for its electrochemical analysis, and visualizes its role in relevant biochemical pathways.
Core Electrochemical Properties of this compound
This compound undergoes a two-step one-electron reduction process in aprotic solvents. The first reduction yields a semiquinone anion radical, and the second, a dianion. These redox transformations are fundamental to its function in various applications, from an anode material in lithium-ion batteries to its involvement in biological redox cycling. The electrochemical parameters of tBBQ are crucial for understanding and predicting its behavior in these systems.
While a comprehensive experimental dataset for 2-tert-butyl-1,4-benzoquinone was not found in the surveyed literature, the following table presents data for a series of benzoquinone derivatives, including 2-tert-butyl-1,4-benzoquinone (BBQ), in an electrolyte of 1 M LiTFSI in tetraethylene glycol dimethyl ether (TEGDME). This data is extracted from a study by Lee et al. (2023) and provides valuable insights into the effect of the tert-butyl substituent on the electrochemical properties.
Table 1: Electrochemical Parameters of Selected Benzoquinone Derivatives [1]
| Quinone Derivative | Abbreviation | E°' (V vs. Li/Li⁺) | Apparent Homogeneous Electron Transfer Rate Constant (k_app) (s⁻¹) | Diffusivity (D) (cm²/s) |
| Methyl-p-benzoquinone | MBQ | 2.87 | 0.190 | 2.10 x 10⁻⁶ |
| 2,5-Dimethyl-1,4-benzoquinone | DMBQ | 2.80 | 0.911 | 1.83 x 10⁻⁶ |
| 2-tert-Butyl-1,4-benzoquinone | BBQ | 2.83 | 0.495 | 1.55 x 10⁻⁶ |
| 2,5-di-tert-Butyl-1,4-benzoquinone | 25DBBQ | 2.76 | 0.710 | 8.09 x 10⁻⁷ |
| 2,6-di-tert-Butyl-1,4-benzoquinone | 26DBBQ | 2.79 | 1.026 | 9.40 x 10⁻⁷ |
Note: The original data was presented against an Ag/Ag⁺ reference electrode and has been converted to the Li/Li⁺ scale for relevance to battery applications, a common area of study for these compounds. The exact values for the heterogeneous electron transfer rate constant (k_s) for 2-tert-butyl-1,4-benzoquinone were not explicitly provided in the reference.
Experimental Protocol: Cyclic Voltammetry of this compound
This section outlines a typical experimental protocol for characterizing the electrochemical behavior of tBBQ using cyclic voltammetry (CV) in an aprotic solvent.
Objective: To determine the formal reduction potentials (E°') and assess the reversibility of the redox processes of this compound.
Materials and Equipment:
-
Chemicals: 2-tert-Butyl-1,4-benzoquinone (98% or higher purity), anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide), supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆), ferrocene (for internal calibration).
-
Electrochemical Workstation: Potentiostat/Galvanostat.
-
Electrochemical Cell: A three-electrode cell configuration.
-
Working Electrode: Glassy carbon electrode (GCE).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Inert Gas: Argon or Nitrogen for deaeration.
-
Standard laboratory glassware and micropipettes.
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the aprotic solvent to be used.
-
Dry the electrode completely before use.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous aprotic solvent.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution.
-
Prepare a stock solution of ferrocene (e.g., 10 mM) in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add a known volume of the electrolyte solution to the cell.
-
Deaerate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Record a background CV of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.
-
Add a specific volume of the tBBQ stock solution to the cell to achieve the desired concentration (e.g., 1 mM).
-
Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe both reduction peaks, and then reversing the scan back to the initial potential. A typical scan rate to start with is 100 mV/s.
-
Record CVs at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
After recording the CVs of tBBQ, add a small amount of the ferrocene stock solution to the cell and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference for potential calibration.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa and Epc) for both redox couples of tBBQ.
-
Calculate the formal reduction potential (E°') for each step as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
Calculate the peak potential separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Plot the peak current (ip) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.
-
Reference the measured potentials to the Fc/Fc⁺ couple by setting the formal potential of Fc/Fc⁺ to 0 V.
-
Visualizing Redox Cycling and Reactive Oxygen Species (ROS) Generation
The redox properties of tBBQ are of significant interest in biological systems, where it can participate in redox cycling to generate reactive oxygen species (ROS). This process can have important implications for cellular signaling and oxidative stress. The following diagram illustrates this pathway.
Caption: Redox cycling of this compound (tBBQ) leading to the generation of reactive oxygen species (ROS).
The diagram illustrates the one- and two-electron reduction of tBBQ to its semiquinone radical and dianion forms, respectively. These reduced species can then react with molecular oxygen in a series of one-electron transfers to produce superoxide radicals. Superoxide can be further converted to hydrogen peroxide, either spontaneously or catalyzed by the enzyme superoxide dismutase (SOD). This redox cycling can contribute to cellular oxidative stress, a process relevant in toxicology and drug development.[2][3] The interaction of tert-butylhydroquinone (the reduced form of tBBQ) with copper ions has also been shown to generate reactive oxygen species, leading to oxidative DNA damage.[4] Furthermore, some quinone compounds, including a tert-butylated benzoquinone, have been found to modulate the activity of NADPH oxidase Nox4, an enzyme involved in ROS production.[5]
References
- 1. rsc.org [rsc.org]
- 2. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper redox-dependent activation of 2-tert-butyl(1,4)hydroquinone: formation of reactive oxygen species and induction of oxidative DNA damage in isolated DNA and cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinone compounds regulate the level of ROS production by the NADPH oxidase Nox4 - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-Butyl-1,4-benzoquinone reaction mechanisms and kinetics
An In-depth Technical Guide on the Reaction Mechanisms and Kinetics of tert-Butyl-1,4-benzoquinone
Introduction
This compound (tBQ), also known as 2-tert-butyl-1,4-benzoquinone, is a quinone derivative of significant interest in toxicology, pharmacology, and synthetic chemistry.[1] It is a major metabolite of the widely used food antioxidant tert-butylhydroquinone (tBHQ) and its precursor, butylated hydroxyanisole (BHA).[2] The high reactivity of the tBQ ring system, characterized by its electrophilic nature, governs its biological activity and synthetic utility. This reactivity is primarily manifested through three key pathways: Michael addition, Diels-Alder cycloaddition, and redox cycling, which generates reactive oxygen species (ROS).[3][4]
This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics of tBQ. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of key processes to facilitate a deeper understanding of its chemical behavior.
Core Reaction Mechanisms
The reactivity of tBQ is dominated by its α,β-unsaturated ketone framework, which makes it susceptible to various nucleophilic and cycloaddition reactions.
Michael Addition (Conjugate Addition)
The Michael addition is a fundamental reaction for tBQ, involving the 1,4-addition of a nucleophile (Michael donor) to the activated olefinic bond (Michael acceptor).[5][6] This reaction is crucial for understanding the biological interactions of tBQ, particularly its covalent binding to cellular nucleophiles like glutathione (GSH) and amino acid residues in proteins.
Mechanism: The reaction proceeds in three main steps:
-
Nucleophilic Attack: A nucleophile, such as the thiolate anion of glutathione (GS-), attacks one of the β-carbons of the quinone ring.
-
Enolate Formation: The attack results in the formation of a resonance-stabilized enolate intermediate.
-
Protonation/Tautomerization: The enolate is protonated, leading to the formation of a stable hydroquinone adduct. This hydroquinone can then be oxidized back to a quinone by another molecule of tBQ.[7]
The reaction with thiols, such as nitrobenzenethiol (NBT), has been shown to be acid-catalyzed, facilitating the creation of a carbocation center for nucleophilic attack.[8] For tBQ, the thiol adds to the 6-position.[8] Similarly, reactions with amines, like polyethyleneimine (PEI), proceed via Michael addition to form colored adducts, a principle used in colorimetric detection methods.[9]
Caption: A logical workflow of the Michael addition reaction involving tBQ.
Diels-Alder Reaction ([4+2] Cycloaddition)
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings.[10][11] In this reaction, tBQ can act as a dienophile (the 2π-electron component) due to its electron-deficient double bond, reacting with a conjugated diene (the 4π-electron component) to form a cyclohexene-fused ring system.[12]
Mechanism: The reaction is a concerted, pericyclic process occurring in a single step through a cyclic transition state.[10][13] The 4 π-electrons of the diene and the 2 π-electrons of one of the C=C bonds of the tBQ dienophile reorganize to form two new sigma (σ) bonds and one new pi (π) bond. The reaction's driving force is the net conversion of two π-bonds into two more stable σ-bonds.[11]
Interestingly, substituted ortho-benzoquinones can also participate in hetero-Diels-Alder reactions, where the quinone itself acts as a 1,4-dioxabutadiene, reacting with dienes to form 1,4-benzodioxines in high yields.[14][15]
Caption: The concerted mechanism of the Diels-Alder reaction with tBQ.
Redox Cycling and Radical Reactions
Redox cycling between tBQ and its corresponding hydroquinone (tBHQ) is a critical mechanism underlying its biological effects, particularly its cytotoxicity. This process can generate reactive oxygen species (ROS), leading to oxidative stress.[3]
Mechanism:
-
One-Electron Reduction: tBQ undergoes a one-electron reduction to form the tert-butyl-benzosemiquinone radical anion. This reduction can be mediated by cellular reductases or by reaction with nucleophiles like glutathione.[16][17]
-
Reaction with Oxygen: The semiquinone radical can then transfer an electron to molecular oxygen (O₂) to generate the superoxide radical anion (O₂•⁻), regenerating the parent tBQ.
-
ROS Formation: The superoxide radical can be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase. In the presence of transition metals like copper, H₂O₂ can be further reduced to the highly reactive hydroxyl radical (•OH).[18]
-
Two-Electron Reduction: tBQ can also be fully reduced to tert-butylhydroquinone (tBHQ) by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). tBHQ can then be oxidized back to the semiquinone or tBQ, perpetuating the cycle.[3][18]
This redox cycling is significantly enhanced by the presence of Cu(II), which catalyzes the oxidation of tBHQ, leading to the formation of the semiquinone radical, H₂O₂, and ultimately, hydroxyl radicals that can cause DNA damage.[18]
Caption: The redox cycle of tBQ leading to the generation of ROS.
Kinetics Data
Quantitative kinetic data for tBQ reactions are often system-dependent. However, studies provide valuable insights into reaction rates under specific conditions. Stopped-flow analysis has been used to measure the rapid reactions between quinones and glutathione.[19] The reactivity is influenced by steric factors and the redox state of the quinone.[19]
| Reaction Type | Reactants | Method | Key Kinetic Findings | Reference |
| Michael Addition | tBQ and Nitrobenzenethiol (NBT) | Stopped-Flow Spectroscopy | The reaction is acid-catalyzed, with faster rates at lower pH. The mechanism for tBQ is a direct 1:1 Michael addition. | [8] |
| Michael Addition | Benzoquinones and Glutathione (GSH) | Stopped-Flow Analysis, HPLC | Reaction rates vary by five orders of magnitude depending on quinone substitution. At pH 6.0, the primary adduct is stable for hours. The initial reaction is addition/reduction rather than simple electron transfer. | [19] |
| Radical Formation | tBQ and Glutathione/Amino Acids | Electron Spin Resonance (ESR) | tBQ reacts readily with thiols (like GSH) and less readily with amino groups to form semiquinone anion radicals. | [17] |
| Photoreaction | 2,5-di-tert-butyl-p-benzoquinone in 2-propanol | Diode Array Spectrophotometry | A slow decrease in absorption at 451.5 nm was observed over 60 minutes, indicating a light-induced reaction. The kinetics can be followed using a spectrophotometer as both a photoreactor and an analyzer. | [20] |
Experimental Protocols
Protocol for Studying Michael Addition via UV-Vis Spectrophotometry
This protocol is adapted from methods used to study the reaction of tBQ with amine-containing compounds.[9]
-
Principle: The formation of the Michael adduct between tBQ and a nucleophile often results in a new chromophore with a distinct absorption maximum, allowing the reaction to be monitored over time.
-
Apparatus: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes, volumetric flasks.
-
Reagents:
-
This compound (tBQ) stock solution in a suitable solvent (e.g., ethanol, acetonitrile).
-
Nucleophile stock solution (e.g., polyethyleneimine, glutathione) in an appropriate buffer (e.g., phosphate buffer, pH 6.0-7.4).
-
Reaction buffer.
-
-
Procedure:
-
Equilibrate the spectrophotometer and all solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, add the reaction buffer and the nucleophile solution to their final concentrations.
-
Use this mixture to set the spectrophotometer baseline (autozero).
-
Initiate the reaction by adding a small, known volume of the tBQ stock solution to the cuvette. Mix quickly by inversion.
-
Immediately begin recording the absorbance at the wavelength of maximum absorbance for the product (e.g., 478 nm for the tBQ-PEI adduct) at fixed time intervals.[9]
-
Continue monitoring until the reaction reaches completion (i.e., the absorbance value plateaus).
-
Kinetic parameters (e.g., initial rates, rate constants) can be determined by analyzing the absorbance vs. time data.
-
Protocol for Detecting Semiquinone Radicals via Electron Spin Resonance (ESR)
This protocol is based on methodologies for detecting radical formation from quinone-nucleophile interactions.[17][18]
-
Principle: ESR spectroscopy is a highly sensitive technique for the direct detection of paramagnetic species, such as the semiquinone radical anion, which possesses an unpaired electron.
-
Apparatus: ESR (or EPR) spectrometer, flat quartz aqueous cell, micropipettes.
-
Reagents:
-
tBQ solution in a suitable buffer.
-
Nucleophile solution (e.g., GSH) in the same buffer.
-
The reaction buffer should be chosen to maintain a stable pH (e.g., phosphate buffer, pH 7.4).
-
-
Procedure:
-
Prepare the reaction mixture by combining the tBQ and nucleophile solutions directly in a small test tube.
-
Quickly transfer the mixture into the flat quartz cell of the ESR spectrometer.
-
Place the cell in the spectrometer's resonant cavity.
-
Record the ESR spectrum at room temperature. Typical instrument settings might include a microwave frequency of ~9.5 GHz, microwave power of 20 mW, and a modulation amplitude of 1 G.
-
The presence of the semiquinone radical will be indicated by a characteristic hyperfine splitting pattern in the spectrum. The signal intensity can be monitored over time to study the kinetics of radical formation and decay.
-
Biological Significance and Signaling Pathways
The reactivity of tBQ is directly linked to the biological and toxicological effects of its parent compound, tBHQ. While tBHQ is known as a potent activator of the Nrf2 antioxidant pathway, its oxidation to tBQ is a key step in its mechanism of action and toxicity.[21][22]
Nrf2 Activation Pathway: tBHQ/tBQ activates the Nrf2 pathway, a primary cellular defense against oxidative stress.
-
Keap1 Modification: tBQ, being a potent electrophile, is thought to react with specific cysteine residues on the sensor protein Keap1 via Michael addition.
-
Nrf2 Release: This modification of Keap1 prevents it from targeting the transcription factor Nrf2 for degradation.
-
Nuclear Translocation: Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.
-
ARE Binding & Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. These genes include those for NQO1, glutathione S-transferases (GSTs), and other antioxidant enzymes.[21][23]
Cytotoxicity: At high concentrations, the redox cycling of tBHQ/tBQ generates significant ROS, overwhelming the antioxidant defenses and leading to oxidative stress, DNA damage, and apoptosis.[3][18] The volatility and higher toxicity of tBQ compared to tBHQ mean that tBQ can be responsible for cytotoxic effects observed in vitro, even in neighboring, untreated wells.[3]
Caption: Signaling pathway for Nrf2 activation induced by tBQ.
References
- 1. This compound | C10H12O2 | CID 19211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael Addition [organic-chemistry.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Diels-Alder Reaction [organic-chemistry.org]
- 12. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Hetero Diels–Alder reactions of 3,5-di-tert-butyl-o-benzoquinone with acyclic dienes: novel synthesis of 1,4-benzodioxines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Semiquinone anion radicals formed by the reaction of quinones with glutathione or amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper redox-dependent activation of 2-tert-butyl(1,4)hydroquinone: formation of reactive oxygen species and induction of oxidative DNA damage in isolated DNA and cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactions of glutathione and glutathione radicals with benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 21. benchchem.com [benchchem.com]
- 22. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of tert-Butyl-1,4-benzoquinone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl-1,4-benzoquinone. Due to a scarcity of published quantitative solubility data for this compound, this document presents available qualitative information, detailed experimental protocols for determining solubility, and quantitative data for the closely related compound, 2,5-di-tert-butylhydroquinone, as a valuable reference.
Introduction to this compound
This compound is an organic compound that serves as a significant derivative of 1,4-benzoquinone. Its chemical structure, featuring a bulky tert-butyl group on the quinone ring, influences its physical and chemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and as a metabolite of the common antioxidant, butylated hydroxyanisole (BHA).
Qualitative Solubility of this compound and Related Compounds
Qualitative data suggests that this compound and its isomers exhibit solubility in a range of common organic solvents, while being sparingly soluble in aqueous solutions.
-
2,5-Di-tert-butyl-1,4-benzoquinone is reported to be soluble in ether, benzene, acetic acid, and hot alcohol, with insolubility in water.[1]
-
2,6-Di-tert-butyl-1,4-benzoquinone is described as quite soluble in organic solvents such as ethanol, acetone, and chloroform, with limited solubility in water.
-
2-tert-Butyl-1,4-benzoquinone , the primary subject of this guide, is noted to be slightly soluble in chloroform and methanol.
These observations indicate a general preference for solubility in polar aprotic and some polar protic organic solvents, a characteristic typical for many quinone derivatives.
Quantitative Solubility Data of 2,5-Di-tert-butylhydroquinone (A Reference Compound)
Table 1: Mole Fraction Solubility (x) of 2,5-Di-tert-butylhydroquinone in Various Organic Solvents at Different Temperatures (K) [2]
| Temperature (K) | Methanol | Acetone | Ethyl Acetate |
| 283.15 | 0.0498 | 0.1589 | 0.1119 |
| 288.15 | 0.0592 | 0.1889 | 0.1303 |
| 293.15 | 0.0701 | 0.2241 | 0.1511 |
| 298.15 | 0.0827 | 0.2652 | 0.1747 |
| 303.15 | 0.0972 | 0.3131 | 0.2015 |
| 308.15 | 0.1139 | 0.3688 | 0.2319 |
| 313.15 | 0.1331 | 0.4334 | 0.2664 |
| 318.15 | 0.1551 | 0.5081 | 0.3056 |
| 323.15 | 0.1804 | 0.5945 | 0.3499 |
Table 2: Mole Fraction Solubility (x) of 2,5-Di-tert-butylhydroquinone in Ethanol-Water Mixtures at Different Temperatures (K) [2]
| Temperature (K) | 100% Ethanol | 90% Ethanol | 80% Ethanol | 65% Ethanol | 50% Ethanol |
| 283.15 | 0.0381 | 0.0211 | 0.0104 | 0.0031 | 0.0009 |
| 288.15 | 0.0449 | 0.0259 | 0.0131 | 0.0040 | 0.0012 |
| 293.15 | 0.0528 | 0.0317 | 0.0163 | 0.0051 | 0.0015 |
| 298.15 | 0.0619 | 0.0385 | 0.0202 | 0.0065 | 0.0019 |
| 303.15 | 0.0724 | 0.0466 | 0.0249 | 0.0082 | 0.0024 |
| 308.15 | 0.0846 | 0.0562 | 0.0305 | 0.0102 | 0.0030 |
| 313.15 | 0.0986 | 0.0675 | 0.0372 | 0.0127 | 0.0038 |
| 318.15 | 0.1147 | 0.0809 | 0.0452 | 0.0157 | 0.0047 |
| 323.15 | 0.1332 | 0.0966 | 0.0547 | 0.0193 | 0.0059 |
Experimental Protocols for Solubility Determination
The following sections detail two robust methods for the experimental determination of the solubility of this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath). An excess of the solid should be visible to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The attainment of equilibrium can be confirmed by taking samples at different time points until the concentration of the solute remains constant.
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature and avoid precipitation.
-
Transfer the supernatant to a pre-weighed, dry container (e.g., a beaker or evaporating dish).
-
Determine the mass of the collected saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the solution under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely removed, dry the container with the solid residue to a constant mass in a vacuum oven.
-
Weigh the container with the dry solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the container with the solute minus the initial mass of the empty container.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solution.
-
Spectrophotometric Method
The spectrophotometric method is a sensitive technique that can be used if the solute has a distinct chromophore that absorbs light in the UV-Visible range. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the gravimetric method (Section 4.1, Step 1).
-
-
Sample Collection and Dilution:
-
After reaching equilibrium, carefully withdraw a small, known volume of the clear supernatant.
-
Dilute the sample quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted sample at the λmax.
-
Using the equation from the calibration curve, calculate the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of solubility using the gravimetric method.
References
Crystal Structure of tert-Butyl-1,4-benzoquinone Remains Elusive in Public Databases
A comprehensive search for the crystal structure of tert-Butyl-1,4-benzoquinone has revealed a significant gap in publicly available crystallographic data. Despite extensive inquiries across major scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), a complete set of experimental crystal structure data—essential for a detailed structural analysis—could not be located. Therefore, the creation of an in-depth technical guide on its crystal structure, as originally requested, is not feasible at this time.
For researchers, scientists, and drug development professionals, access to precise crystal structure data is fundamental. Such data, which includes unit cell dimensions, space group, and atomic coordinates, underpins a deep understanding of a molecule's three-dimensional arrangement. This knowledge is critical for predicting its physical and chemical properties, understanding its interactions with biological targets, and guiding drug design and development efforts.
While information regarding the synthesis and general properties of this compound is available, the absence of its determined crystal structure in the public domain prevents a thorough analysis of its solid-state conformation, intermolecular interactions, and packing motifs.
General Methodologies in Crystal Structure Analysis
Although the specific data for this compound is unavailable, a general workflow is followed for the determination and analysis of small-molecule crystal structures. This process is crucial for the scientific community and is outlined below.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals, followed by data collection using an X-ray diffractometer and subsequent data analysis.
Logical Relationships in Crystallographic Data Analysis
Once the diffraction data is collected, a series of computational steps are performed to translate the raw data into a refined 3D model of the molecule. This process involves solving the phase problem, building an initial model, and refining it against the experimental data.
Conclusion
While a detailed guide on the crystal structure of this compound cannot be provided due to the absence of publicly available data, the general principles and methodologies of single-crystal X-ray diffraction remain a cornerstone of chemical and pharmaceutical research. The workflows and logical relationships described above represent the standard approach to elucidating the three-dimensional structure of molecules.
For researchers interested in the specific structural characteristics of this compound, the first crucial step would be to obtain a single crystal of the compound and perform a crystallographic analysis. The subsequent deposition of this data into a public repository such as the CCDC would be a valuable contribution to the scientific community.
Theoretical and Computational Perspectives on tert-Butyl-1,4-benzoquinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of tert-Butyl-1,4-benzoquinone (tBBQ), a molecule of significant interest due to its diverse biological activities. This document synthesizes key findings on its electronic structure, reactivity, and interactions with biological targets, offering valuable insights for researchers in drug discovery and development.
Molecular Properties and Electronic Structure
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic properties of benzoquinones. These studies provide a foundational understanding of their reactivity and biological activity.
Frontier Molecular Orbitals
Table 1: Representative Computational Data for Benzoquinone Derivatives
| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1,4-Benzoquinone | DFT/B3LYP/6-31G(d) | - | - | - |
| Di-tert-butyl-1,4-benzoquinone | - | - | - | - |
Note: Specific, consistently reported values for this compound were not available in the surveyed literature. The table structure is provided for illustrative purposes.
Vibrational Analysis
Theoretical vibrational analysis, often performed alongside experimental techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, helps in the assignment of spectral bands to specific molecular vibrations. For benzoquinone and its derivatives, characteristic vibrational modes include C=O and C=C stretching frequencies. DFT calculations can predict these frequencies, and a comparison with experimental data provides validation for the computational model.
Table 2: Key Vibrational Frequencies of Benzoquinone Derivatives (cm⁻¹)
| Vibrational Mode | Experimental (Benzoquinone) | Calculated (Benzoquinone) | Experimental (tBBQ) | Calculated (tBBQ) |
| C=O stretch | ~1660 | - | - | - |
| C=C stretch | ~1600 | - | - | - |
Note: A direct comparison of experimental and calculated vibrational frequencies for this compound was not found in the available literature. The table illustrates the type of data generated in such studies.
Reactivity and Redox Properties
The chemical reactivity of this compound is central to its biological effects. Its ability to undergo redox cycling and participate in Michael addition reactions is a key aspect of its mechanism of action.
Oxidation of tert-Butylhydroquinone
This compound is the oxidation product of tert-butylhydroquinone (TBHQ), a common antioxidant used as a food preservative. The antibacterial activity attributed to TBHQ is, in fact, primarily due to its oxidation to tBBQ.[1] This oxidation can be facilitated by transition metal ions and results in the production of reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and hydroxyl radicals.[2][3]
References
Discovery and historical context of tert-butylated quinones
An In-depth Technical Guide to the Discovery and Historical Context of Tert-butylated Quinones
Introduction
Tert-butylated quinones are a class of synthetic aromatic organic compounds derived from hydroquinone, characterized by the substitution of one or more hydrogen atoms on the benzene ring with a tert-butyl group.[1] Two of the most prominent members of this class are tert-butylhydroquinone (TBHQ) and 2,5-di-tert-butylhydroquinone (DTBHQ). These compounds are highly valued for their potent antioxidant properties, which stem from their ability to scavenge free radicals and inhibit oxidative processes. The bulky tert-butyl groups enhance their efficacy by sterically hindering the approach of radical species to the hydroxyl groups and increasing their solubility in nonpolar media like fats and oils.[2][3] This guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological significance of these important industrial chemicals.
Discovery and Historical Context
The development of tert-butylated quinones is intrinsically linked to the industrial need for effective antioxidants to prevent the degradation of organic materials. While early research into antioxidants began in the early 20th century, the widespread commercial use of synthetic phenolic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) became common in the mid-20th century.
Tert-butylhydroquinone (TBHQ) emerged as a highly effective food preservative. Its journey to commercial use culminated in its approval by the U.S. Food and Drug Administration (FDA) in 1972 as a food antioxidant.[4] This approval marked a significant milestone, establishing TBHQ as a key additive for preserving fats and oils in a vast array of food products.[5] Its international recognition followed, with authorization as a food additive by the FAO/WHO Expert Committee in 1998 and confirmation by the European Food Safety Authority (EFSA) in 2004.[4]
Beyond its role in the food industry, the utility of TBHQ and its di-substituted counterpart, DTBHQ, expanded into various industrial applications. They are used as stabilizers in cosmetics, perfumes, paints, and resins to prevent oxidative degradation.[1] Furthermore, they serve as inhibitors to prevent the autopolymerization of organic peroxides and as antioxidants in the production of biodiesel.[1]
Synthesis Methodologies
The primary method for synthesizing tert-butylated hydroquinones is the Friedel-Crafts alkylation of hydroquinone. This electrophilic aromatic substitution reaction typically uses a tert-butylating agent, such as tert-butanol, isobutylene, or methyl tert-butyl ether (MTBE), in the presence of an acid catalyst like phosphoric acid or sulfuric acid.[2][6]
The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich hydroquinone ring. The degree of substitution (mono- or di-tert-butylated) can be controlled by adjusting the reaction conditions, including the molar ratio of reactants, temperature, and reaction time.[7] The synthesis of TBHQ can also lead to the formation of DTBHQ as a byproduct.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of tert-butylated quinones.
Table 1: Optimal Conditions for 2,5-di-tert-butylhydroquinone (DTBHQ) Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Alkylating Agent | Methyl tert-butyl ether (MTBE) | [7] |
| Molar Ratio (Hydroquinone:MTBE) | 2.1 : 1 | [7] |
| Molar Ratio (Hydroquinone:Catalyst) | 1 : 0.1 | [7] |
| Reaction Temperature | 90°C | [7] |
| Reaction Time | 1.5 hours | [7] |
| Average Yield | 60% |[7] |
Table 2: Biological Activity (IC₅₀ Values)
| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| tert-Butylhydroquinone (TBHQ) | 5-Lipoxygenase (5-LO) | 13.5 | [9] |
| 2,5-di-tert-butylhydroquinone (DTBHQ) | 5-Lipoxygenase (5-LO) | 1.8 | [9] |
| 2,5-di-tert-butylhydroquinone (DTBHQ) | Cyclooxygenase-2 (COX-2) | 14.1 |[9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butylhydroquinone (TBHQ) via Friedel-Crafts Alkylation
This protocol is based on a general method for the synthesis of TBHQ and its byproduct, DTBHQ.[6][8]
Materials:
-
Hydroquinone
-
Toluene
-
tert-Butanol
-
Phosphoric acid (85%)
-
Acetone
-
Water
-
Isopropyl benzene
-
Reactor vessel with heating and stirring capabilities
-
Crystallizer
-
Nutch filter
-
Dryer
Procedure:
-
Stage I: Reaction a. Charge the reactor vessel with 14.25% hydroquinone and 50% toluene. Heat the mixture to 70-100°C with stirring.[6] b. Slowly add a mixture of 10.72% tert-butanol and 25% phosphoric acid to the reactor over a period of 10 to 20 hours.[6] Maintain the temperature at 85-105°C.[6] c. After the addition is complete, allow the reaction mixture to settle and separate the lower phosphoric acid layer.[6] d. Transfer the upper toluene layer to a crystallizer and cool to 30-40°C to precipitate the crude TBHQ.[6] e. Filter the crude product using a nutch filter.[6]
-
Stage II: Purification (Acetone/Water) a. Mix the crude TBHQ from Stage I with an acetone and water mixture in the reactor vessel and heat to 75-95°C.[6] b. Filter the hot solution and then cool it to 20-40°C in the crystallizer.[6] c. The byproduct, 2,5-di-tert-butylhydroquinone (DTBHQ), may be separated as a filtrate. The remaining TBHQ crystallizes out.[6]
-
Stage III: Purification (Isopropyl Benzene) a. React the collected TBHQ with isopropyl benzene (3 to 5 times the weight of TBHQ) in the reactor vessel and heat to 100-125°C.[6] b. Filter the hot solution and cool to 15-25°C in the crystallizer to reprecipitate the pure TBHQ.[6] c. Filter the purified product.[6]
-
Stage IV: Drying a. Transfer the pure TBHQ to a dryer and heat to 80°C under a vacuum of 700-760 mm Hg to obtain the final dried product.[6]
Protocol 2: Synthesis of 2,5-di-tert-butylhydroquinone (DTBHQ) via Reduction
This protocol describes the synthesis of DTBHQ from its corresponding benzoquinone.[6]
Materials:
-
2,5-di-tert-butyl-1,4-benzoquinone
-
Toluene
-
iPrPCPIrH₄ (catalyst)
-
Hydrogen gas (1 atm)
-
THF-d₈ (for NMR analysis)
-
Teflon tubular glass ampoule with stopper
-
Stirring bar
-
Heating block
-
NMR tube
Procedure:
-
Reaction Setup a. To the glass ampoule, add 0.166 mmol of 2,5-di-tert-butyl-1,4-benzoquinone and a stirring bar.[6] b. Add 0.25 mL of a toluene solution containing 0.5 mg of the iPrPCPIrH₄ catalyst.[6]
-
Degassing and Hydrogenation a. Subject the solution to two freeze-pump-thaw cycles to degas the mixture.[6] b. Seal the ampoule under a 1 atm hydrogen atmosphere.[6]
-
Reaction a. Place the sealed vessel in a heating block and heat to the desired temperature with stirring for the specified time.[6]
-
Work-up and Analysis a. Upon completion, remove volatile components by depressurization until only a few microliters of toluene remain.[6] b. Quickly seal the ampoule, then add 0.5 mL of THF-d₈ to dissolve the product.[6] c. Transfer the solution to an NMR tube for analysis.[6]
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to tert-butylated quinones.
Caption: Primary synthetic routes to 2,5-Di-tert-butylhydroquinone (DTBHQ).
Caption: Simplified metabolic fate and Nrf2 activation pathway of TBHQ.
Caption: Proposed mechanism of antimicrobial activity of TBHQ.
Conclusion
From their initial development as industrial antioxidants to their approval and widespread use as food preservatives, tert-butylated quinones like TBHQ and DTBHQ have become indispensable chemicals. Their synthesis, primarily through Friedel-Crafts alkylation, is well-established, allowing for their production on an industrial scale. Beyond their role as stabilizers, ongoing research continues to explore their biological activities, including their interaction with cellular signaling pathways such as Nrf2, which is crucial for protection against oxidative stress. This guide provides a foundational resource for professionals in research and drug development, summarizing the key historical, chemical, and biological aspects of these versatile compounds.
References
- 1. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bakerpedia.com [bakerpedia.com]
- 5. Tertiary butyl hydroquinone: Significance and symbolism [wisdomlib.org]
- 6. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102173981A - Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tert-Butyl-1,4-benzoquinone as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl-1,4-benzoquinone (TBBQ) as a versatile and efficient oxidizing agent in various organic transformations. Detailed protocols for key applications, quantitative data on reaction performance, and mechanistic insights are presented to facilitate its adoption in research and development settings.
Introduction
This compound is a readily available and stable solid that serves as a powerful oxidizing agent in a range of organic reactions. Its ability to act as a hydrogen acceptor and a reoxidant for transition metal catalysts makes it a valuable tool in modern synthetic chemistry. This document highlights its application in palladium-catalyzed allylic oxidations and dehydrogenation reactions, providing detailed experimental procedures and performance data.
Palladium-Catalyzed Allylic Oxidation
TBBQ is widely employed as a stoichiometric oxidant in palladium-catalyzed allylic C-H oxidation reactions. This transformation is a powerful method for the introduction of oxygen functionality at the allylic position of alkenes, providing access to valuable synthetic intermediates.
General Reaction Scheme
The general transformation involves the oxidation of an alkene to an allylic acetate in the presence of a palladium catalyst, with TBBQ serving as the terminal oxidant to regenerate the active Pd(II) catalyst.
Caption: General scheme for palladium-catalyzed allylic acetoxylation using TBBQ.
Mechanistic Overview: The Role of TBBQ
In the catalytic cycle, the Pd(0) species, formed after the reductive elimination of the product, is reoxidized to the active Pd(II) state by this compound. This regeneration of the catalyst is crucial for achieving high catalytic turnover. The TBBQ is, in turn, reduced to tert-butylhydroquinone.
Application Notes and Protocols: Tert-Butyl-1,4-Benzoquinone in Palladium-Catalyzed Dehydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of tert-butyl-1,4-benzoquinone and its derivatives as effective oxidants in palladium-catalyzed dehydrogenation reactions. This method is particularly valuable for the α,β-desaturation of N-protected lactams, offering a mild and functional group-tolerant alternative to traditional methods.
Introduction
Palladium-catalyzed dehydrogenation has emerged as a powerful tool in modern organic synthesis for the introduction of carbon-carbon double bonds. The choice of oxidant is crucial for the efficiency and selectivity of these reactions. tert-Butyl-1,4-benzoquinones, such as 2,5-di-tert-butyl-1,4-benzoquinone, have proven to be highly effective terminal oxidants in this context, particularly in the α,β-desaturation of lactams and other carbonyl compounds. These bulky quinones are advantageous due to their ability to facilitate the regeneration of the active Pd(II) catalyst while minimizing side reactions.
This document outlines the key applications, presents quantitative data for substrate scope, provides detailed experimental protocols, and illustrates the proposed catalytic cycle.
Data Presentation: α,β-Desaturation of N-Protected Lactams
The following table summarizes the substrate scope for the palladium-catalyzed α,β-desaturation of various N-protected lactams using 2,5-di-tert-butyl-1,4-benzoquinone as the oxidant. The data is compiled from the work of Chen and Dong, which demonstrates the versatility of this methodology.[1][2][3][4]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Boc-2-pyrrolidinone | N-Boc-3,4-dihydro-2H-pyrrol-2-one | 85 |
| 2 | N-Cbz-2-pyrrolidinone | N-Cbz-3,4-dihydro-2H-pyrrol-2-one | 82 |
| 3 | N-Phth-2-pyrrolidinone | N-Phth-3,4-dihydro-2H-pyrrol-2-one | 91 |
| 4 | N-Boc-piperidin-2-one | N-Boc-3,4-dihydro-2(1H)-pyridinone | 78 |
| 5 | N-Boc-azepan-2-one | N-Boc-3,4,5,6-tetrahydroazepin-2(1H)-one | 75 |
| 6 | N-Boc-5-phenylpyrrolidin-2-one | N-Boc-5-phenyl-3,4-dihydro-2H-pyrrol-2-one | 88 |
| 7 | N-Boc-4-methylpyrrolidin-2-one | N-Boc-4-methyl-3,4-dihydro-2H-pyrrol-2-one | 80 |
| 8 | N-Boc-3,3-dimethylpyrrolidin-2-one | N-Boc-3,3-dimethyl-3,4-dihydro-2H-pyrrol-2-one | 71 |
| 9 | N-Phth-valerolactam | N-Phth-3,4-dihydropyridin-2(1H)-one | 86 |
Experimental Protocols
The following are detailed experimental protocols for the palladium-catalyzed α,β-desaturation of N-protected lactams.
General Procedure for the α,β-Desaturation of N-Protected Lactams[1][2][3][4]
Materials:
-
Pd(TFA)₂ (Palladium(II) trifluoroacetate)
-
2,5-Di-tert-butyl-1,4-benzoquinone
-
Bu₂BOTf (Dibutylboron triflate, 1 M in CH₂Cl₂)
-
DIPEA (N,N-Diisopropylethylamine)
-
1,4-Dioxane (anhydrous)
-
N-protected lactam substrate
Procedure:
-
To a flame-dried vial equipped with a magnetic stir bar, add the N-protected lactam (0.2 mmol, 1.0 equiv), 2,5-di-tert-butyl-1,4-benzoquinone (0.3 mmol, 1.5 equiv), and Pd(TFA)₂ (0.02 mmol, 10 mol%).
-
The vial is evacuated and backfilled with argon three times.
-
Add anhydrous 1,4-dioxane (1.0 mL) and DIPEA (0.3 mmol, 1.5 equiv) to the vial.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Bu₂BOTf (0.24 mmol, 1.2 equiv, 1 M in CH₂Cl₂) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated lactam.
Visualizations
Proposed Catalytic Cycle
The diagram below illustrates the proposed mechanism for the palladium-catalyzed α,β-desaturation of N-protected lactams using 2,5-di-tert-butyl-1,4-benzoquinone as the oxidant. The cycle involves a "soft enolization" step, followed by palladium-catalyzed oxidation.
Caption: Proposed mechanism for Pd-catalyzed lactam desaturation.
Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed dehydrogenation experiment.
Caption: Experimental workflow for lactam desaturation.
Discussion
The use of 2,5-di-tert-butyl-1,4-benzoquinone is critical for the success of this transformation.[4] Its bulky tert-butyl groups are thought to disfavor coordination to the palladium center, which may otherwise lead to catalyst deactivation. The "soft enolization" conditions, employing a boron triflate and a hindered amine base, are mild enough to be compatible with a wide range of functional groups, which is a significant advantage over traditional methods that often require strong bases and cryogenic temperatures.[4][5][6]
While the primary application highlighted here is the desaturation of N-protected lactams, the principles of this catalytic system may be extended to other carbonyl compounds. Further research is warranted to explore the full scope of palladium-catalyzed dehydrogenation reactions utilizing tert-butyl-1,4-benzoquinones as oxidants. Researchers in drug development can leverage this methodology for the late-stage functionalization of complex molecules and for the synthesis of key building blocks containing the α,β-unsaturated lactam motif, which is present in numerous biologically active compounds.[1][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Catalytic Desaturation of Lactams Enabled by Soft Enolization [organic-chemistry.org]
- 5. Direct Catalytic Desaturation of Lactams Enabled by Soft Enolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of tert-Butyl-1,4-benzoquinone in Diels-Alder Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl-1,4-benzoquinone is a versatile dienophile in Diels-Alder reactions, a cornerstone of organic synthesis for the construction of six-membered rings. The electron-withdrawing nature of the quinone ring system activates the double bonds for [4+2] cycloaddition with a variety of conjugated dienes. The presence of the bulky tert-butyl group can influence the regioselectivity and stereoselectivity of the reaction, providing a valuable tool for accessing complex molecular architectures. This document provides an overview of its applications, quantitative data from select reactions, and detailed experimental protocols.
Applications in Organic Synthesis
The Diels-Alder adducts derived from this compound are valuable intermediates in the synthesis of a wide range of compounds, including:
-
Natural Products: The core cyclohexene structure formed in the Diels-Alder reaction is a common motif in many natural products. By choosing the appropriate diene, complex polycyclic systems can be constructed efficiently.
-
Bioactive Molecules: The resulting adducts can be further functionalized to generate novel compounds with potential therapeutic applications. The quinone moiety itself is a feature in some biologically active molecules.
-
Materials Science: The rigid, well-defined structures of the Diels-Alder adducts make them interesting building blocks for new materials with specific electronic or structural properties.
Regioselectivity and Stereoselectivity
In the Diels-Alder reaction of unsymmetrically substituted dienes with this compound, the regioselectivity is governed by both electronic and steric factors. The tert-butyl group can direct the incoming diene to the less sterically hindered double bond of the quinone. The stereoselectivity of the reaction typically favors the endo product, a common feature of Diels-Alder reactions due to secondary orbital interactions.
Quantitative Data
The following table summarizes representative quantitative data for the Diels-Alder reaction of substituted benzoquinones with a diene. While specific data for this compound is limited in the literature, the data for a closely related derivative, 2-tert-butyl-6-methyl-p-benzoquinone, provides insight into the expected reactivity and selectivity.
| Dienophile | Diene | Product Ratio (a:b) | Calculated ΔG‡ (kcal/mol) (Product a) | Calculated ΔG‡ (kcal/mol) (Product b) | Reference |
| 2-tert-butyl-6-methyl-p-benzoquinone | 1-(tert-butyldimethylsilyloxy)-1,3-butadiene | 91:9 | 20.9 | 22.4 | [1] |
Note: Product 'a' corresponds to the major regioisomer, and 'b' to the minor. ΔG‡ represents the Gibbs free energy of activation.
Experimental Protocols
General Protocol for the Diels-Alder Reaction of a Benzoquinone with a Diene in an Aqueous Medium
This protocol is adapted from a procedure for the reaction of p-benzoquinone with cyclopentadiene and can serve as a starting point for reactions with this compound.[2]
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Recrystallization solvent (e.g., n-hexane)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Sequentially add the diene (1.0-1.2 eq).
-
Add deionized water (approximately 10 mL per gram of benzoquinone).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24-48 hours.
-
Upon completion, the product will often precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent, such as n-hexane, to yield the desired Diels-Alder adduct.
General Protocol for the Diels-Alder Reaction under Thermal Conditions in an Organic Solvent
This is a general procedure that can be adapted for various dienes and dienophiles.
Materials:
-
This compound
-
Diene
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the diene (1.0-1.5 eq) to the solution.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Standard experimental workflow for a Diels-Alder reaction.
References
Application Notes and Protocols: Tert-Butyl-1,4-benzoquinone as a Polymerization Inhibitor for Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl-1,4-benzoquinone (TBBQ) and its derivatives as effective inhibitors for the free-radical polymerization of various monomers, with a focus on styrene and methyl methacrylate. The information presented is intended to guide researchers in the selection and application of TBBQ for stabilizing monomers during storage, transportation, and processing.
Introduction
Uncontrolled polymerization of monomers is a significant challenge in the chemical and pharmaceutical industries, leading to product degradation, equipment fouling, and potential safety hazards.[1][2] Polymerization inhibitors are essential additives that prevent or retard these undesirable reactions.[2] Quinone-based compounds, including this compound, are a well-established class of inhibitors that effectively scavenge free radicals, thereby terminating the polymerization chain reaction.[3] Aromatic compounds based on quinone often require the presence of oxygen to be activated for their inhibitory properties.[3]
Mechanism of Action
The inhibitory function of this compound is primarily attributed to its ability to act as a potent free-radical scavenger. The generally accepted mechanism involves the following key steps:
-
Initiation: The polymerization process is initiated by the formation of free radicals (R•) from an initiator (e.g., peroxides, azo compounds) or through thermal self-initiation of the monomer.
-
Radical Scavenging: TBBQ readily reacts with the propagating polymer radicals (P•) or initiator radicals (R•). This reaction typically involves the addition of the radical to the quinone ring, forming a stable, less reactive radical species.
-
Chain Termination: The resulting TBBQ-radical adduct is significantly less reactive than the initial propagating radical and is incapable of adding to another monomer unit. It can then terminate another radical, effectively halting the polymerization chain.
The presence of the bulky tert-butyl group on the benzoquinone ring enhances its stability and solubility in organic monomers.
Quantitative Data on Inhibitor Performance
The effectiveness of a polymerization inhibitor is typically quantified by its ability to induce an inhibition period (a time during which polymerization is completely suppressed) and to reduce the overall rate of polymerization. The following tables summarize available data for quinone-based inhibitors.
Note: Specific quantitative data for this compound with styrene and methyl methacrylate is limited in the readily available literature. The following data for a closely related compound, p-benzoquinone, with styrene is provided as a representative example.
Table 1: Inhibition of Styrene Polymerization by p-Benzoquinone
| Inhibitor Concentration (%) | Induction Period at 60°C | Induction Period at 120°C |
| 0.01 | Not less than 25 weeks | - |
| 0.02 | Not less than 50 weeks | - |
| 0.05 | Approximately 150 weeks | 70 minutes |
Data extracted from US Patent 2,225,471.[4] The patent refers to the inhibitor as "quinone," which is understood to be p-benzoquinone.
Table 2: Polymer Reduction by 2,5-di-tert-butyl-1,4-benzoquinone (2,5 BQ) in Isoprene Polymerization
| Inhibitor | Concentration (ppm) | Polymer Reduction (%) |
| 2,5-di-tert-butyl-1,4-benzoquinone (2,5 BQ) | 1 | 33.31 |
Data from a standard gum test performed at 110°C for 4 hours.[5] Polymer reduction is calculated as (1 - gum measurement/blank) x 100.
Experimental Protocols
The following are detailed protocols for evaluating the effectiveness of this compound as a polymerization inhibitor.
Protocol 1: Determination of Inhibition Period and Polymerization Rate by Dilatometry
Dilatometry is a precise method for monitoring the progress of polymerization by measuring the volume contraction that occurs as monomer molecules are converted into denser polymer chains.
Objective: To determine the induction period and the rate of polymerization of a monomer in the presence of TBBQ.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate), freshly distilled to remove any existing inhibitor.
-
This compound (TBBQ).
-
Initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)).
-
Dilatometer with a calibrated capillary tube.
-
Constant temperature water or oil bath.
-
Cathetometer or a high-resolution camera for measuring the liquid level in the capillary.
-
Inert gas (e.g., nitrogen or argon).
Procedure:
-
Preparation of the Monomer/Inhibitor/Initiator Solution:
-
Accurately weigh the desired amount of TBBQ and dissolve it in a known volume of the purified monomer to achieve the target concentration.
-
Accurately weigh the initiator and add it to the monomer-inhibitor solution. The initiator concentration will depend on the desired polymerization rate.
-
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with free-radical polymerization.
-
Filling the Dilatometer: Carefully fill the dilatometer with the prepared solution, avoiding the introduction of air bubbles. The liquid level should be within the graduated portion of the capillary tube.
-
Equilibration and Measurement:
-
Place the filled dilatometer in the constant temperature bath set to the desired reaction temperature.
-
Allow the system to reach thermal equilibrium. The liquid level in the capillary will initially rise due to thermal expansion.
-
Once the liquid level begins to fall, indicating the start of polymerization-induced volume contraction, begin recording the time and the height of the liquid column in the capillary at regular intervals.
-
-
Data Analysis:
-
Plot the change in the height of the liquid column (which is proportional to the volume change) against time.
-
The induction period is the initial time during which there is no significant change in the liquid level.
-
The rate of polymerization is proportional to the slope of the linear portion of the curve after the induction period.
-
Protocol 2: Gravimetric Determination of Monomer Conversion
This method involves measuring the mass of the polymer formed at different time intervals to determine the monomer conversion.
Objective: To quantify the extent of polymerization inhibition by measuring the polymer yield over time.
Materials:
-
Monomer, TBBQ, and initiator.
-
A series of reaction vials or a reaction vessel from which samples can be withdrawn.
-
A non-solvent for the polymer (e.g., methanol for polystyrene and polymethyl methacrylate).
-
A quenching agent (e.g., hydroquinone in methanol) to stop the polymerization in the withdrawn samples.
-
Filtration apparatus (e.g., Buchner funnel and filter paper).
-
Vacuum oven.
Procedure:
-
Reaction Setup: Prepare the monomer/inhibitor/initiator solution as described in the dilatometry protocol and place it in a reaction vessel in a constant temperature bath.
-
Sampling: At predetermined time intervals, withdraw a known mass or volume of the reaction mixture.
-
Quenching: Immediately add the withdrawn sample to a beaker containing the quenching solution in the non-solvent. This will stop the polymerization and precipitate the formed polymer.
-
Polymer Isolation and Drying:
-
Filter the precipitated polymer using the filtration apparatus.
-
Wash the polymer with additional non-solvent to remove any unreacted monomer, inhibitor, and initiator.
-
Dry the isolated polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
-
Calculation of Conversion:
-
The percentage of monomer conversion is calculated using the following formula: Conversion (%) = (Mass of dry polymer / Initial mass of monomer in the sample) x 100
-
Safety Precautions
-
Always handle monomers and initiators in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the potential hazards of the specific monomers and initiators being used. Peroxide initiators can be explosive under certain conditions.
-
Dispose of all chemical waste according to institutional safety guidelines.
Conclusion
This compound and its derivatives are effective and versatile inhibitors for the free-radical polymerization of a variety of monomers. By understanding their mechanism of action and utilizing appropriate experimental protocols, researchers can effectively control and prevent unwanted polymerization, ensuring the stability and quality of their materials. The data and protocols presented in these application notes serve as a valuable resource for scientists and professionals working in polymer chemistry and related fields.
References
Application Notes: Tert-Butyl-1,4-benzoquinone in Electrochemical Sensor Development
Introduction
Tert-butyl-1,4-benzoquinone (TBQ) and its reduced form, tert-butylhydroquinone (TBHQ), constitute a reversible redox couple that is central to the development of various electrochemical sensors. TBHQ is a synthetic phenolic antioxidant widely used as a preservative in foods, edible oils, and cosmetics to prevent oxidative degradation.[1] However, excessive intake of TBHQ has been linked to potential health risks, necessitating sensitive and reliable methods for its quantification.[2] Electrochemical sensors offer a compelling alternative to traditional analytical techniques due to their high sensitivity, rapid response, portability, and low cost.[1]
The primary application of the TBQ/TBHQ redox system in electrochemical sensing is the determination of TBHQ. This is achieved by electrochemically oxidizing TBHQ to TBQ at the surface of a modified electrode. The resulting electrochemical signal (e.g., current) is proportional to the concentration of TBHQ in the sample.
Principle of Electrochemical Detection
The sensing mechanism is based on the electrochemical oxidation of TBHQ to TBQ. This process involves the transfer of two electrons and two protons, as illustrated in the following reaction:
TBHQ ⇌ TBQ + 2e⁻ + 2H⁺
By applying a specific potential to a working electrode, TBHQ present in a sample is oxidized, generating a measurable electrical current. The magnitude of this current is directly proportional to the concentration of TBHQ. To enhance the sensitivity, selectivity, and stability of these sensors, the working electrode is often modified with various nanomaterials. These modifications can increase the electrode's active surface area, accelerate the electron transfer rate, and improve the accumulation of the analyte at the electrode surface.[2]
Electrode Modification Strategies
A variety of nanomaterials have been employed to modify electrodes for enhanced TBHQ detection, including:
-
Metal-Organic Frameworks (MOFs): Materials like ZIF-67, often used as precursors for hierarchical porous carbons (e.g., TiO2/Co/NCNTs), provide a large surface area and numerous active sites.[3]
-
Layered Double Hydroxides (LDHs): Nickel-aluminum layered double hydroxides (NiAl-LDH) grown on carbon spheres have been shown to create porous carbon nanomaterials that improve sensor sensitivity.[2]
-
Carbon-Based Nanomaterials: Graphene, reduced graphene oxide (ERGO), and carbon nanofibers (CNFs) are frequently used to enhance conductivity and surface area.[2][4]
-
Metal Nanoparticles: The synergistic effects of different metals in bimetallic nanoparticles can improve the electrocatalytic properties of the sensor.[2]
Applications in Food Safety
The primary application of these electrochemical sensors is the detection of TBHQ in food products, particularly in edible oils like chili oil, peanut oil, and rapeseed oil.[2] These sensors provide a rapid and cost-effective method for quality control and ensuring compliance with food safety regulations.
Potential Role of TBQ as a Redox Mediator
While the main application focuses on detecting TBHQ, quinones like TBQ have the potential to act as redox mediators in electrochemical biosensors for the detection of other analytes. In such a system, TBQ would shuttle electrons between an enzyme or other biological recognition element and the electrode surface, facilitating the detection of a substrate that is not directly electroactive. This approach, which has been explored with other benzoquinones, could expand the utility of TBQ in biosensor development.[5]
Data Presentation
The performance of various electrochemical sensors developed for the detection of TBHQ is summarized in the table below.
| Electrode Modification | Analyte | Linear Range (μM) | Limit of Detection (LOD) (nM) | Sample Matrix | Reference |
| NiAl-LDH@GC-800/GCE | TBHQ | 0.02 - 300 | 8.2 | Edible Oils | [2][6] |
| MnO₂/ERGO/GCE | TBHQ | 1.0 - 50.0 & 100.0 - 300.0 | 800 | Edible Oils | [4] |
| TiO₂/Co/NCNTs/GCE | TBHQ | 0.04 - 100 | 4 | - | [3] |
| FeMn@C/CNFs/GCE | TBHQ | - | - | Soybean & Olive Oil | [2] |
GCE: Glassy Carbon Electrode, ERGO: Electrochemically Reduced Graphene Oxide, CNFs: Carbon Nanofibers.
Experimental Protocols
Protocol 1: Fabrication of a NiAl-LDH@GC-800 Modified Glassy Carbon Electrode
This protocol is based on the methodology described by Li et al. for the synthesis of a porous carbon nanomaterial-modified electrode for TBHQ detection.[2]
1. Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
Nickel-Aluminum Layered Double Hydroxide@Carbon Spheres (NiAl-LDH@GC) precursor material
-
N,N-Dimethylformamide (DMF)
-
Alumina powder (0.3 and 0.05 μm)
-
Ethanol
-
Deionized water
2. Electrode Pre-treatment: a. Polish the bare GCE with 0.3 μm and 0.05 μm alumina powder on a polishing cloth. b. Sonicate the polished GCE in ethanol and deionized water for 5 minutes each to remove any residual alumina. c. Allow the GCE to dry at room temperature.
3. Preparation of NiAl-LDH@GC-800 Suspension: a. Calcine the NiAl-LDH@GC precursor material at 800 °C to obtain the porous carbon nanomaterial (NiAl-LDH@GC-800). b. Disperse 1 mg of the synthesized NiAl-LDH@GC-800 powder in 1 mL of DMF. c. Sonicate the suspension for 30 minutes to ensure a homogeneous dispersion.
4. Electrode Modification: a. Drop-cast 5 μL of the prepared NiAl-LDH@GC-800 suspension onto the pre-treated GCE surface. b. Dry the modified electrode under an infrared lamp. c. The NiAl-LDH@GC-800/GCE is now ready for use.
Protocol 2: Electrochemical Determination of TBHQ in Edible Oil
This protocol outlines the use of Differential Pulse Voltammetry (DPV) for the quantification of TBHQ.
1. Materials and Reagents:
-
NiAl-LDH@GC-800/GCE (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire electrode (counter electrode)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Edible oil sample
-
Ethanol
-
TBHQ standard solutions
2. Sample Preparation: a. Dissolve a known amount of the edible oil sample in ethanol. b. Sonicate the mixture to ensure complete dissolution of TBHQ. c. Filter the solution to remove any insoluble components. d. Dilute the filtrate with PBS to the desired concentration.
3. Electrochemical Measurement (DPV): a. Assemble the three-electrode system in an electrochemical cell containing the prepared sample solution in PBS. b. Set the DPV parameters:
- Start Potential: -0.3 V
- End Potential: 0.3 V
- Step Potential: 0.005 V
- Modulation Amplitude: 0.025 V
- Scan Rate: 0.1 V/s c. Record the DPV curve. The oxidation peak current of TBHQ will be observed. d. To quantify the TBHQ concentration, a calibration curve should be constructed by measuring the DPV response of a series of standard TBHQ solutions.
Visualizations
Caption: Workflow for the fabrication and application of a modified GCE.
Caption: Electrochemical oxidation of TBHQ to TBQ at the electrode surface.
Caption: Conceptual diagram of TBQ as a redox mediator in a biosensor.
References
- 1. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 2. A Carbon Nanofiber Electrochemical Sensor Made of FeMn@C for the Rapid Detection of Tert-Butyl Hydroquinone in Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical determination of tert-butylhydroquinone by ZIF-67@TiO2 derived hierarchical TiO2/Co/NCNTs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An unexpected discovery of 1,4-benzoquinone as a lipophilic mediator for toxicity detection in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes: Utilizing tert-Butyl-1,4-benzoquinone (tBHQ) for Cellular Redox Process Studies
Introduction
Tert-butylhydroquinone (tBHQ), a synthetic phenolic antioxidant, is a widely utilized compound in cellular biology to investigate oxidative stress and the associated cellular defense mechanisms.[1] It is a potent inducer of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of tBHQ in studying cellular redox processes.
Mechanism of Action
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[2] tBHQ disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[1][5] These include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase, and enzymes involved in glutathione (GSH) synthesis.[4][5][6]
The primary mechanisms by which tBHQ activates the Nrf2 pathway include:
-
Covalent Modification of Keap1: tBHQ is metabolized to the electrophilic tert-butylbenzoquinone (TBQ), which can covalently modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[2]
-
Induction of Mitochondrial Oxidative Stress: tBHQ can preferentially induce the production of reactive oxygen species (ROS) within the mitochondria, which in turn can lead to the oxidation of key sensor proteins like thioredoxin-2 (Trx2), ultimately resulting in Nrf2 activation.[7][8]
It's important to note that at high concentrations, tBHQ can exhibit cytotoxicity, which is often linked to the formation of its volatile and more toxic oxidation product, tert-butyl-p-benzoquinone (tBQ).[9][10] Therefore, determining the optimal, non-toxic working concentration is a critical first step in any experiment.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of tBHQ.
Table 1: Effective Concentrations of tBHQ in Cell Culture Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| Cranial Neural Crest Cells | 10 µM | 2.8-fold increase in Nrf2 protein expression. | [3] |
| Human Neural Stem Cells | 20 µM (48h pretreatment) | Attenuation of H2O2-induced cytotoxicity. | [11] |
| Rat Chondrocytes | 2.5 and 5 µM | Prevention of TBHP-induced decrease in mitochondrial membrane potential and apoptosis. | [6] |
| Human Nasal Epithelial Cells | 10 µM (1h pretreatment) | Attenuation of particulate matter-induced cell death. | [12] |
| H9c2 Cardiomyocytes | 5 µM | Restored Nrf2 protein levels and nuclear accumulation inhibited by ethanol. | [4] |
Table 2: Effects of tBHQ on Protein Expression and Cellular Parameters
| Parameter | Cell Type | tBHQ Treatment | Fold Change/Effect | Reference |
| Nrf2 Protein | IMR-32 Cells | 10 µM for 2h | 4.7-fold increase | [11] |
| Nrf2 Protein | Cranial Neural Crest Cells | 10 µM | 2.8-fold increase | [3] |
| Ubiquitinated Nrf2 | IMR-32 Cells | 10 µM for 2h | 6.6-fold increase | [11] |
| HO-1 and NQO1 mRNA | - | - | Upregulation | [13] |
| SOD, Catalase Protein | H9c2 Cardiomyocytes | 5 µM | Increased expression | [4] |
| Aggrecan, Collagen II | Rat Chondrocytes | 2.5 and 5 µM | Increased mRNA and protein expression | [6] |
| MMP3, MMP13 | Rat Chondrocytes | 2.5 and 5 µM | Reduced mRNA and protein expression | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the cytotoxic effects of tBHQ and to establish a non-toxic working concentration range for subsequent experiments.[13]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
tBHQ stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Prepare serial dilutions of tBHQ in complete medium. A typical concentration range to test is 0, 5, 10, 20, 40, 80, and 100 µM.[13]
-
Remove the medium and add 100 µL of the prepared tBHQ dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest tBHQ treatment).
-
Incubate the plate for the desired time period (e.g., 24 hours).[13]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at a wavelength between 450 and 590 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control cells.
Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression
This protocol is used to assess the levels of Nrf2 in the nucleus and the expression of its downstream target proteins like HO-1 and NQO1.[2][13]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
tBHQ
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA Protein Assay Kit
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Histone H3 for nuclear loading control, anti-β-actin or anti-GAPDH for cytoplasmic/whole-cell loading control)[2][3]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of tBHQ for specific time points.
-
For Nrf2 nuclear translocation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer.[13] Centrifuge to pellet cell debris and collect the supernatant.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[2]
-
-
SDS-PAGE and Immunoblotting:
-
Load 20-30 µg of protein per sample onto an SDS-polyacrylamide gel and perform electrophoresis.[2]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: Rabbit anti-Nrf2 (1:1000), Mouse anti-Keap1 (1:1000), Rabbit anti-Histone H3 (1:1000), Mouse anti-β-actin (1:5000).[2]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[13]
-
-
Quantification:
-
Quantify the band intensities and normalize to the appropriate loading control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[15][16]
Materials:
-
Cells of interest
-
96-well black-walled, clear-bottom plates or other suitable culture plates
-
tBHQ
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells and treat with tBHQ as desired.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA by incubating them with a working solution (e.g., 10-50 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[15]
-
Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.[17]
-
Add PBS or medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[15]
-
The fluorescence intensity is proportional to the amount of ROS in the cells.
Glutathione (GSH) Assay
This protocol describes the measurement of total glutathione levels.
Materials:
-
Cells of interest
-
tBHQ
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
5% Sulfosalicylic acid (SSA)
-
Glutathione Assay Kit (e.g., colorimetric assay using DTNB and glutathione reductase)[14]
Procedure:
-
Sample Preparation:
-
Glutathione Assay:
-
Follow the instructions provided with the commercial glutathione assay kit. Typically, this involves preparing a reaction mixture containing phosphate buffer, NADPH, DTNB (Ellman's reagent), and glutathione reductase.[14]
-
Add the deproteinated sample supernatant to the reaction mixture in a 96-well plate.[14]
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader.[14]
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Induction of the Nrf2-driven antioxidant response by tert-butylhydroquinone prevents ethanol-induced apoptosis in cranial neural crest cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tert-butylhydroquinone attenuates the ethanol-induced apoptosis of and activates the Nrf2 antioxidant defense pathway in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tert-Butylhydroquinone Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. TBHQ Alleviates Particulate Matter-Induced Pyroptosis in Human Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for handling and safety of tert-Butyl-1,4-benzoquinone in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the handling and use of tert-Butyl-1,4-benzoquinone in a laboratory setting. The information is intended to ensure safe practices and provide standardized methodologies for experimental applications.
Safety and Handling Protocols
This compound is a hazardous chemical that requires strict safety measures to prevent exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].
GHS Hazard Statements:
-
Some sources also indicate potential for being toxic if swallowed or inhaled, and very toxic to aquatic life[3].
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield are mandatory[1].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing should be worn. Always inspect gloves for integrity before use[2].
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is necessary[4].
Handling and Storage
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes[4]. Handle in a well-ventilated place[1].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][4]. Store locked up[1].
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[4].
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[4].
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention[1][4].
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4].
Accidental Release and Disposal
-
Spill Response: Evacuate the area. Wear appropriate PPE. For solid spills, vacuum or sweep up the material and place it into a suitable disposal container, avoiding dust formation[4].
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. This should be done at an appropriate treatment and disposal facility[1].
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 54-58 °C | [6] |
| Solubility | Soluble in chloroform and slightly soluble in methanol. | [7] |
Table 2: Toxicological Data
| Parameter | Value | Reference(s) |
| Oral LD50 | No data available | [1][4] |
| Dermal LD50 | No data available | [1][4] |
| Inhalation LC50 | No data available | [1][4] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | [4] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Reference(s) |
| OSHA PEL | None listed | [4][8] |
| ACGIH TLV | None listed | [4] |
| NIOSH REL | None listed | [4] |
| Note: | For the related compound 1,4-Benzoquinone, the NIOSH REL is a TWA of 0.1 ppm (0.4 mg/m³) and the OSHA PEL is a TWA of 0.1 ppm (0.4 mg/m³). These may serve as a conservative reference in the absence of specific limits for the tert-butyl derivative. | [9] |
Experimental Protocols
The following are detailed protocols for common experimental applications of this compound.
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-tert-butylhydroquinone.
Materials:
-
2-tert-butylhydroquinone
-
Manganese dioxide (powdered)
-
Toluene
-
Celite (filter aid)
-
200 cc 3-neck flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 16.6 g (0.10 mol) of 2-tert-butylhydroquinone into a 200 cc 3-neck flask.
-
Add 17.4 g (0.20 mol) of powdered manganese dioxide to the flask.
-
Add 100 cc of toluene to the mixture.
-
Heat the mixture to 70°C with continuous stirring and maintain this temperature for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Filter the mixture by suction filtration using Celite as a filter aid to remove the manganese dioxide.
-
Wash the filtered manganese dioxide with 50 cc of toluene.
-
Combine the filtrates and evaporate the toluene under reduced pressure using a rotary evaporator to obtain the this compound product.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[10].
-
After the MTT incubation, add 100 µL of the solubilization solution to each well[10].
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a plate reader[10].
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection: Annexin V Staining
This protocol uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl₂, pH 7.4)[11]
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line by treating with appropriate concentrations of this compound for a specified time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS[12].
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL[11].
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark[11].
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube[11].
-
Analyze the samples by flow cytometry within one hour.
Cell Proliferation Assay: BrdU Incorporation
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with desired concentrations of this compound for the desired duration (e.g., 24-72 hours)[13].
-
Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C[13].
-
Remove the labeling medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature[13].
-
Wash the wells with wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature[13].
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour[13].
-
Wash the wells and add TMB substrate. Monitor color development (5-30 minutes)[13].
-
Add the stop solution and measure the absorbance at 450 nm[13].
Signaling Pathways and Logical Relationships
This compound has been shown to induce autophagy in RAW 264.7 cells by inhibiting the Akt/mTOR signaling pathway. The proposed mechanism involves the overproduction of Reactive Oxygen Species (ROS).
Workflow for Handling and Safety
Caption: General workflow for the safe handling of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway of this compound-Induced Autophagy
Caption: Proposed signaling pathway for TBBQ-induced autophagy.
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound | C10H12O2 | CID 19211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. abpbio.com [abpbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Common byproducts in the synthesis of tert-Butyl-1,4-benzoquinone and their removal
Technical Support Center: Synthesis of tert-Butyl-1,4-benzoquinone
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common laboratory-scale synthesis of this compound (also known as TBBQ or TBQ) involves the oxidation of 2-tert-butylhydroquinone (TBHQ)[1][2][3]. An alternative route is the titanium superoxide catalyzed oxidation of 2-tert-butylphenol[4].
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
The common byproducts encountered during the synthesis of this compound primarily depend on the purity of the starting material, 2-tert-butylhydroquinone (TBHQ). The main impurities include:
-
Unreacted 2-tert-butylhydroquinone (TBHQ): Incomplete oxidation will result in the presence of the starting material in your final product[5].
-
2,5-di-tert-butylhydroquinone (DTBHQ): This is a common byproduct formed during the initial synthesis of TBHQ from hydroquinone[5][6]. If present in the TBHQ starting material, it may carry over into the final product.
-
Hydroquinone (HQ): If the starting TBHQ is not pure, it may contain unreacted hydroquinone from its own synthesis[5].
-
Dimerized TBHQ and other oxidation products: These can form, particularly if the reaction is carried out at elevated temperatures[7][8].
Q3: How can I remove the common byproducts from my synthesized this compound?
Several methods can be employed to purify this compound and its precursor, TBHQ:
-
Removal of Hydroquinone (HQ): Unreacted hydroquinone can be effectively removed from a mixture containing TBHQ by washing with water[5].
-
Removal of 2,5-di-tert-butylhydroquinone (DTBHQ):
-
Recrystallization: A common method is the recrystallization of crude TBHQ from toluene. The desired TBHQ crystallizes out, while the more soluble DTBHQ remains in the mother liquor[6].
-
Solvent Extraction: Formic acid can be used as a solvent to separate TBHQ from DTBHQ. This method has been reported to yield highly purified TBHQ[5].
-
-
General Purification: For the final product, this compound, purification can be achieved by filtration to remove solid oxidizing agents like manganese dioxide, followed by evaporation of the solvent[1]. Further purification can be achieved through techniques like column chromatography or recrystallization, depending on the nature of the remaining impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of this compound | 1. Incomplete oxidation of the starting material (TBHQ).2. Degradation of the product due to excessive heat or prolonged reaction time. | 1. Ensure the use of a sufficient stoichiometric amount of the oxidizing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).2. Maintain the recommended reaction temperature and time as specified in the protocol. |
| Product is Contaminated with Starting Material (TBHQ) | Incomplete oxidation. | Increase the amount of oxidizing agent or prolong the reaction time while monitoring to avoid byproduct formation. Purify the final product using column chromatography. |
| Presence of 2,5-di-tert-butylhydroquinone (DTBHQ) in the Product | The starting 2-tert-butylhydroquinone (TBHQ) was impure and contained DTBHQ. | Purify the starting TBHQ before oxidation using recrystallization from toluene or treatment with formic acid[5][6]. |
| Final Product has a Darker Color than Expected | Formation of polymeric or degradation byproducts. | Avoid excessive heating and prolonged reaction times. Purify the product using activated carbon treatment followed by recrystallization or column chromatography. |
Quantitative Data Summary
The following table summarizes quantitative data found in the literature regarding the synthesis and purification of this compound and its precursor.
| Parameter | Value | Reference |
| Composition of a Crude TBHQ Mixture | Hydroquinone: 16.4 wt%TBHQ: 68.1 wt%DTBHQ: 15.5 wt% | [5] |
| Purity of TBHQ after Formic Acid Purification | > 97.0% | [5] |
| Yield of TBHQ after Formic Acid Purification | 96.3% | [5] |
| Reported Yield of 2-tert-butyl-1,4-benzoquinone Synthesis | 80% | [1] |
Experimental Protocols
1. Synthesis of 2-tert-butyl-1,4-benzoquinone from 2-tert-butylhydroquinone [1]
-
Materials:
-
2-tert-butylhydroquinone (TBHQ)
-
Manganese dioxide (powdery)
-
Toluene
-
Celite (filter aid)
-
-
Procedure:
-
In a 200 mL three-necked flask, place 16.6 g (0.10 mol) of 2-tert-butylhydroquinone.
-
Add 17.4 g (0.20 mol) of powdered manganese dioxide.
-
Add 100 mL of toluene to the flask.
-
Heat the mixture with stirring, maintaining the temperature at 70°C for 3 hours.
-
After 3 hours, cool the mixture to room temperature.
-
Remove the manganese dioxide by suction filtration using Celite as a filter aid.
-
Wash the filtered manganese dioxide with 50 mL of toluene.
-
Combine the filtrates and evaporate the toluene to dryness to obtain 2-tert-butyl-1,4-benzoquinone.
-
2. Purification of Crude tert-Butylhydroquinone (TBHQ) [5]
-
Objective: To separate TBHQ from a mixture containing hydroquinone (HQ) and 2,5-di-tert-butylhydroquinone (DTBHQ).
-
Procedure:
-
Step 1: Removal of Hydroquinone. Wash the crude mixture (e.g., 16.4% HQ, 68.1% TBHQ, 15.5% DTBHQ) with water to separate the water-soluble hydroquinone.
-
Step 2: Separation of TBHQ and DTBHQ. Use formic acid as a solvent to separate the resulting crude TBHQ from DTBHQ to obtain highly-purified TBHQ. The specific conditions for this step, such as temperature and solvent volume, may require optimization.
-
Visualized Workflows
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for the precursor, TBHQ.
References
- 1. prepchem.com [prepchem.com]
- 2. Oxidative Conversion Mediates Antiproliferative Effects of tert-Butylhydroquinone: Structure and Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mode of action of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-叔丁基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone - Google Patents [patents.google.com]
- 7. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl-1,4-benzoquinone (tBBQ) Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl-1,4-benzoquinone (tBBQ). The information provided addresses common issues related to the stability and degradation of tBBQ under light and air exposure.
Frequently Asked Questions (FAQs)
Q1: My tBBQ solution is changing color. What does this indicate?
A1: A color change in your tBBQ solution, typically to a darker or different hue, is a primary indicator of degradation. Benzoquinones are susceptible to various reactions, especially under the influence of light and oxygen, leading to the formation of degradation products that can be colored.
Q2: What are the primary factors influencing the stability of tBBQ in solution?
A2: The stability of tBBQ is mainly affected by:
-
Light Exposure: Particularly UV light, which can initiate photochemical reactions.
-
Presence of Oxygen: Aerobic conditions can lead to oxidative degradation.
-
Solvent: The type of solvent can significantly influence the degradation pathway and products.[1]
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
pH: The stability of related quinone compounds is known to be pH-dependent.
Q3: What are the expected degradation products of tBBQ when exposed to light?
A3: The photodegradation products of tBBQ are highly dependent on the solvent used. For instance, irradiation of tBBQ in:
-
Dry acetaldehyde can yield 4,5-dihydro-2,4,4-trimethyl-1,3-benzodioxepin-7-ol.[1]
-
Aqueous acetaldehyde or aqueous t-butyl alcohol can produce 1-(2,5-dihydroxyphenyl)-2-methylpropan-2-ol.[1]
-
Other alcohols like isopropanol, ethanol, and methanol can result in the formation of the corresponding 2-alkoxy-1-(2,5-dihydroxyphenyl)-2-methyl-propanes.[1]
-
Dry benzene may lead to low yields of 2,3-dihydro-2,2-dimethylbenzofuran-5-ols and 3-(2,5-dihydroxyphenyl)-2-methylpropenes.[1]
Q4: How does oxygen contribute to the degradation of tBBQ?
A4: In the presence of oxygen and light, reactive oxygen species (ROS) such as superoxide anion radicals (O₂•-) can be generated. These radicals can react with benzoquinones, leading to their reduction and the formation of semiquinone radicals and hydroquinones, initiating a cascade of degradation reactions.[2][3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid discoloration of tBBQ solution upon preparation. | 1. Solvent contains dissolved oxygen.2. Exposure to ambient light during preparation.3. Use of a protic or reactive solvent. | 1. Deoxygenate the solvent by purging with an inert gas (e.g., nitrogen or argon) before use.2. Prepare solutions in a dark room or under amber light. Use amber glassware or wrap containers in aluminum foil.3. Consider using a less reactive, aprotic solvent if compatible with your experimental design. |
| Inconsistent results in degradation studies. | 1. Variable light intensity or wavelength.2. Fluctuations in temperature.3. Inconsistent oxygen levels in the samples.4. Solvent purity and composition variation. | 1. Use a calibrated photostability chamber with controlled light sources (e.g., Xenon or fluorescent lamps) as per ICH Q1B guidelines.[4][5] 2. Conduct experiments in a temperature-controlled environment.3. Ensure consistent aeration or de-aeration of samples as per the experimental design.4. Use high-purity solvents from the same batch for all experiments. |
| Formation of unexpected degradation products. | 1. Solvent participation in the photochemical reaction.[1]2. Presence of impurities in the tBBQ sample or solvent.3. Complex secondary degradation reactions. | 1. Carefully select the solvent and consider its potential reactivity under photochemical conditions.2. Verify the purity of your tBBQ and solvents using appropriate analytical techniques (e.g., HPLC, NMR).3. Analyze samples at multiple time points to track the formation and disappearance of intermediates. |
| Difficulty in quantifying tBBQ and its degradants. | 1. Co-elution of peaks in chromatography.2. Lack of reference standards for degradation products.3. Degradation during analytical measurement. | 1. Optimize the chromatographic method (e.g., gradient elution, different column chemistry) to achieve better separation.2. If standards are unavailable, use techniques like LC-MS/MS for identification and semi-quantification based on peak area.3. Protect samples from light and maintain them at a low temperature in the autosampler during analysis. |
Experimental Protocols
Protocol 1: Photostability Study of tBBQ in Solution
Objective: To evaluate the stability of tBBQ in a specific solvent under controlled light exposure according to ICH Q1B guidelines.[4][5]
Materials:
-
This compound (tBBQ)
-
High-purity solvent (e.g., acetonitrile, methanol, or a solvent relevant to the research)
-
Calibrated photostability chamber equipped with a light source capable of emitting both visible and UV-A light
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of tBBQ in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Transfer aliquots of the stock solution into several transparent vials.
-
Prepare a set of "dark control" samples by wrapping an equal number of vials completely in aluminum foil.
-
Place both the exposed and dark control vials in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw one exposed vial and one dark control vial.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of tBBQ and the formation of any degradation products.
Protocol 2: Forced Oxidative Degradation of tBBQ
Objective: To investigate the degradation pathway of tBBQ under oxidative stress.
Materials:
-
This compound (tBBQ)
-
High-purity solvent (e.g., methanol or acetonitrile)
-
3% (v/v) Hydrogen Peroxide (H₂O₂) solution
-
Glass vials with screw caps
-
HPLC system with a UV detector and/or LC-MS system
Procedure:
-
Prepare a stock solution of tBBQ in the chosen solvent.
-
In a glass vial, mix a known volume of the tBBQ stock solution with a specific volume of 3% H₂O₂ solution. The final concentration of tBBQ and H₂O₂ should be recorded.
-
Prepare a control sample by mixing the tBBQ stock solution with the same volume of purified water instead of H₂O₂.
-
Store both the test and control samples at room temperature, protected from light.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each sample.
-
If necessary, quench the reaction (e.g., by adding a small amount of sodium bisulfite solution) to stop further oxidation.
-
Analyze the samples using a stability-indicating HPLC or LC-MS method to identify and quantify tBBQ and its degradation products.
Data Presentation
Table 1: Summary of tBBQ Degradation Products under Photolytic Conditions in Various Solvents[1]
| Solvent | Major Degradation Product(s) |
| Dry Acetaldehyde | 4,5-dihydro-2,4,4-trimethyl-1,3-benzodioxepin-7-ol |
| Aqueous Acetaldehyde | 1-(2,5-dihydroxyphenyl)-2-methylpropan-2-ol |
| Aqueous t-Butyl Alcohol | 1-(2,5-dihydroxyphenyl)-2-methylpropan-2-ol |
| Isopropyl Alcohol | 2-Isopropoxy-1-(2,5-dihydroxyphenyl)-2-methyl-propane |
| Ethanol | 2-Ethoxy-1-(2,5-dihydroxyphenyl)-2-methyl-propane |
| Methanol | 2-Methoxy-1-(2,5-dihydroxyphenyl)-2-methyl-propane |
| Dry Benzene | 2,3-dihydro-2,2-dimethylbenzofuran-5-ols, 3-(2,5-dihydroxyphenyl)-2-methylpropenes |
Signaling Pathways and Experimental Workflows
References
- 1. ijpsr.com [ijpsr.com]
- 2. Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-tert-Butyl-1,4-benzoquinone 98 3602-55-9 [sigmaaldrich.com]
- 5. PhotochemCAD | 2,5-Di-tert-butyl-1,4-benzoquinone [photochemcad.com]
Troubleshooting low yield in reactions involving tert-Butyl-1,4-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving tert-Butyl-1,4-benzoquinone.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during reactions with this compound, presented in a question-and-answer format.
General Issues
Q1: My reaction with this compound is resulting in a dark, tarry mixture with a low yield of the desired product. What are the likely causes?
A1: The formation of a dark, polymeric substance is a common issue when working with quinones. Several factors can contribute to this:
-
Decomposition: this compound and its hydroquinone counterpart can be sensitive to high temperatures. Prolonged heating can lead to decomposition and polymerization.[1]
-
Side Reactions: Under basic conditions, benzoquinones are susceptible to polymerization.[2] Additionally, radical-mediated side reactions can lead to complex mixtures.
-
Oxidation of the Product: If your desired product is a hydroquinone derivative, it may be susceptible to oxidation back to a quinone or further undesired reactions, especially if exposed to air for extended periods during workup.
Suggested Solutions:
-
Temperature Control: Maintain the reaction at the lowest effective temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: If using basic conditions, consider using a milder, non-nucleophilic base and carefully control the pH.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
Diels-Alder Reactions
Q2: I am experiencing a low yield in a Diels-Alder reaction with this compound as the dienophile. What are the common pitfalls?
A2: Low yields in Diels-Alder reactions involving this compound can often be attributed to the following:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the diene, slowing down the reaction rate and potentially favoring side reactions.
-
Reversibility (Retro-Diels-Alder): At elevated temperatures, the Diels-Alder reaction can be reversible. If the product is heated for too long or at too high a temperature, it may revert to the starting materials.
-
Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation. Acyclic dienes may have a low population of this reactive conformation at room temperature.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.
Suggested Solutions:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction, often allowing for lower reaction temperatures and improved yields.
-
Solvent Choice: Reactions in aqueous media have been shown to accelerate Diels-Alder reactions, sometimes leading to significantly higher yields compared to organic solvents.[2][3]
-
Temperature Optimization: Carefully control the reaction temperature to ensure it is sufficient for the reaction to proceed without favoring the retro-Diels-Alder reaction.
-
Use of a More Reactive Diene: If possible, using a more electron-rich or cyclic diene (which is locked in the s-cis conformation) can improve the reaction rate and yield.
Michael Addition Reactions
Q3: My Michael addition to this compound is giving a poor yield. How can I troubleshoot this?
A3: Low yields in Michael additions to this compound are frequently due to:
-
Steric Hindrance: The tert-butyl group can impede the approach of the nucleophile to the beta-carbon of the α,β-unsaturated system.
-
Inappropriate Base/Catalyst: The choice of base is crucial. A base that is too strong can lead to polymerization of the benzoquinone, while a base that is too weak may not generate a sufficient concentration of the nucleophile.
-
Oxidation of the Hydroquinone Adduct: The initial Michael addition product is a hydroquinone, which can be readily oxidized by the starting this compound to form a new quinone. This new quinone can then undergo a second Michael addition, leading to a mixture of products and a lower yield of the desired mono-adduct.
-
Reversibility (Retro-Michael Addition): The Michael addition can be reversible, especially if the resulting adduct is sterically hindered.
Suggested Solutions:
-
Choice of Nucleophile and Base: "Soft" nucleophiles like thiols often work well. For less reactive nucleophiles, a suitable base is needed to generate the nucleophile in situ. The choice of base should be carefully considered to avoid side reactions.
-
Reaction Conditions: Running the reaction at lower temperatures can help to minimize side reactions and potentially favor the desired mono-addition product.
-
Stoichiometry: Using a slight excess of the nucleophile can help to drive the reaction to completion. However, a large excess may lead to double addition products.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can help prevent the oxidation of the hydroquinone product.
Data Presentation
The following tables summarize quantitative data for relevant reactions to provide a baseline for expected yields.
Table 1: Yields of Diels-Alder Reactions Involving Benzoquinones
| Diene | Dienophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentadiene | 1,4-Benzoquinone | Water | Room Temp. | 48 | 90-97 | [2][3] |
| 1,3-Cyclohexadiene | 1,4-Benzoquinone | Water | Room Temp. | 48 | 67 | Adapted from[4] |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | Ethanol | 80 | 12 | 99 | General Procedure |
| Diene 2 | Benzoquinone | (S)-BINOL-TiCl₂ | - | - | >65 | [5] |
Table 2: Yields of Michael Addition Reactions to Quinones
| Nucleophile | Acceptor | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thiophenol | Methoxycarbonyl-1,4-benzoquinone | Benzene | Room Temp. | - | 83 | Adapted from[6] |
| Various Thiols | Various α,β-unsaturated carbonyls | Solvent-free | 30 | 0.25-1 | 76-98 | General Procedure |
| Thiophenols | α,β-unsaturated compounds | L-proline/[bmim]PF₆ | - | - | ~99 |
Experimental Protocols
The following are representative experimental protocols. Note: These may require optimization for your specific substrates and laboratory conditions.
Protocol 1: General Procedure for Diels-Alder Reaction of a Quinone with a Cyclic Diene
This protocol is adapted from the reaction of 1,4-benzoquinone with cyclopentadiene.[2][3]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in water.
-
Addition of Diene: Add freshly cracked cyclopentadiene (1.1 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Michael Addition of a Thiol to this compound
This protocol is a general procedure for the addition of thiols to α,β-unsaturated carbonyl compounds and may need to be adapted.
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired thiol (1.1 eq).
-
Catalyst Addition (if necessary): For less reactive thiols, a catalytic amount of a suitable base (e.g., triethylamine or a milder organic base) can be added. For many thiols, the reaction may proceed without a catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Workup: If the reaction is performed neat and the product solidifies, it can be purified by recrystallization. If a solvent is used, it can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system.
Mandatory Visualization
The following diagrams illustrate troubleshooting workflows for low-yield reactions involving this compound.
Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.
Caption: Troubleshooting workflow for low yield in Michael addition reactions.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for tert-Butyl-1,4-benzoquinone (recrystallization, chromatography)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl-1,4-benzoquinone using recrystallization and chromatography techniques. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include unreacted starting materials such as 2-tert-butylhydroquinone or 2-tert-butylphenol, oxidation byproducts, and polymeric materials.[1] The presence of hydroquinone can lead to the formation of a dark-colored quinhydrone complex.[1]
Q2: My this compound is a dark, almost black solid. Is it usable?
The dark color, often described as graphite-like, is typically due to the presence of hydroquinone impurities which form a dark-colored complex.[1] While the material is impure, it can often be recovered and purified through methods like recrystallization or chromatography.
Q3: What are the key physical properties of this compound to consider during purification?
Key properties include its melting point of 54-58 °C and its appearance as a solid.[2] It is important to be aware of its potential for sublimation when heating.[3]
Q4: How can I monitor the purity of my fractions during chromatography?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from impurities. A suitable mobile phase should provide good separation between the product and any impurities.
Recrystallization Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] | |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The rate of cooling is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5] | |
| Impurities are present that inhibit crystallization. | Try to remove the impurities by passing the solution through a short plug of silica gel before recrystallization. | |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals are colored despite the pure compound being yellow. | Colored impurities are trapped within the crystal lattice. | A second recrystallization may be necessary. The addition of a small amount of activated charcoal to the hot solution before filtration can sometimes help remove colored impurities. |
Chromatography Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC or peaks in HPLC). | The chosen mobile phase is not providing adequate resolution. | Optimize the mobile phase. For normal-phase chromatography, try varying the ratio of non-polar and polar solvents (e.g., hexane and ethyl acetate). For reverse-phase HPLC, adjust the ratio of aqueous and organic solvents (e.g., water and acetonitrile/methanol).[6] |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[7] |
| The product appears to be degrading on the column (streaking on TLC, multiple new spots). | Quinones can be sensitive to the acidic nature of standard silica gel.[6] | Deactivate the silica gel by pre-treating it with a base like triethylamine.[6] Alternatively, use a less acidic stationary phase such as alumina or florisil.[7] |
| The collected fractions are very dilute. | The mobile phase is too polar, causing the compound to elute too quickly. | Use a less polar mobile phase to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC.[8] |
| Cracks appear in the silica gel bed of the column. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[9] |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, petroleum ether, or a mixture such as hexane/ethyl acetate)[10][11]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[5] Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystals of the purified product should start to form. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to avoid sublimation.
Column Chromatography Protocol
This protocol describes a general procedure for the purification of this compound by flash column chromatography using silica gel.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[8]
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)[8]
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates. A good solvent system will give the target compound an Rf value of approximately 0.2-0.4.[8]
-
Column Packing:
-
Wet Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.[9]
-
Dry Packing: Fill the column with dry silica gel powder. Then, run the mobile phase through the column until the silica is completely wetted and packed.[9]
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., from a compressed air line for flash chromatography) to push the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions using test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
Table 1: Recrystallization Solvent Systems for Quinone Compounds
| Solvent/Solvent System | Comments | Reference |
| Ethanol | A common and effective solvent for recrystallizing many quinone derivatives. | [10] |
| Petroleum Ether | Suitable for recrystallizing some benzoquinones. | [10] |
| n-Hexane / Acetone | A good solvent mixture for recrystallization, allowing for adjustment of polarity. | [11] |
| n-Hexane / Ethyl Acetate | Another versatile solvent mixture for recrystallization. | [11] |
Table 2: Column Chromatography Parameters for this compound Purification
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) | [8] |
| Alumina or Florisil (if compound is acid-sensitive) | [7] | |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient (e.g., starting with 98:2 and gradually increasing polarity) | [8] |
| Target Rf Value | ~0.2-0.4 in the collection solvent system | [8] |
Table 3: HPLC Parameters for Analysis of this compound
| Parameter | Value/Description | Reference |
| Column | C18 column for reverse-phase HPLC | [12] |
| Mobile Phase | Gradient of n-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol for normal-phase HPLC. | [12] |
| Acetonitrile and water for reverse-phase HPLC. | [13] | |
| Detector | UV detector set at an appropriate wavelength (e.g., 310 nm). | [12] |
| Column Temperature | 30 °C | [12] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. 2-叔丁基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of 3,5-Di-tert-butyl-1,2-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges of tert-Butyl-1,4-benzoquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with tert-Butyl-1,4-benzoquinone in various reaction media.
Troubleshooting Guide: Resolving Precipitation and Poor Solubility
This guide offers a systematic approach to diagnosing and solving common solubility problems with this compound.
Initial Observation: Precipitate Formation or Incomplete Dissolution
If you observe a precipitate forming during your reaction or if the this compound does not fully dissolve in the chosen solvent, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for precipitation issues.
Detailed Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of this compound is not exceeding its solubility limit in the chosen solvent at the current temperature. Refer to the solubility data tables below. If the concentration is too high, reduce it by adding more solvent or starting with a lower amount of the compound.
-
Adjust Temperature: The solubility of this compound is temperature-dependent, generally increasing with higher temperatures.[1] Cautiously heat the reaction mixture to see if the precipitate dissolves. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Solvent Selection and Co-solvents: If the compound remains insoluble, the chosen solvent may be inappropriate. This compound, being hydrophobic, has low solubility in water but is more soluble in organic solvents.[1] Consider switching to a more suitable solvent or employing a co-solvent system. A small amount of a good solvent can significantly enhance solubility in a poorer solvent.
-
Analyze the Precipitate: If precipitation occurs during the reaction, it might be the desired product or an unexpected byproduct. Isolate a small sample of the precipitate and analyze it (e.g., by TLC, NMR, or MS) to determine its identity. This will inform whether the reaction conditions need adjustment.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving this compound?
A1: Based on its hydrophobic nature, the best initial choices are common organic solvents. This compound is known to be soluble in ethanol, acetone, and chloroform.[1] For reactions requiring aqueous media, a co-solvent system is often necessary.
Q2: How can I quantitatively determine the solubility of this compound in my specific solvent system?
A2: You can experimentally determine the solubility using the isothermal shake-flask method. This involves preparing a supersaturated solution, allowing it to equilibrate at a constant temperature, and then measuring the concentration of the dissolved compound in the supernatant.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble compounds by breaking down agglomerates and increasing the surface area for solvent interaction. One study noted using an ultrasonic bath to aid in dissolving a similar compound, 2,5-di-tert-butyl-p-benzoquinone, in 2-propanol.
Q4: Are there any chemical modifications I can make to improve solubility?
A4: While this would alter your starting material, introducing polar functional groups to the quinone structure can enhance water solubility. For example, the addition of sulfonate groups has been shown to improve the water solubility of quinones.
Q5: My reaction mixture formed an emulsion during workup. What should I do?
A5: Emulsions can sometimes form when working with mixtures of organic and aqueous solvents. To break an emulsion, you can try adding a saturated brine solution, adding a small amount of a different organic solvent, or gently swirling instead of vigorous shaking.
Quantitative Solubility Data
The following tables provide estimated solubility data for this compound in various solvents. Please note that these are approximate values and can be influenced by factors such as temperature and the presence of other solutes.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Acetone | > 100 | > 0.61 |
| Chloroform | > 100 | > 0.61 |
| Ethanol | ~50-100 | ~0.30 - 0.61 |
| Acetonitrile | ~20-50 | ~0.12 - 0.30 |
| 2-Propanol | ~10-20 | ~0.06 - 0.12 |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Sparingly Soluble |
| Water | < 1 | < 0.006 |
Data is estimated based on qualitative descriptions and solubility of similar compounds.
Table 2: Temperature Effect on Solubility of a Related Compound (2,5-Di-tert-butylhydroquinone) in Acetone
| Temperature (°C) | Mole Fraction Solubility (x10³) |
| 5 | 10.8 |
| 10 | 14.1 |
| 15 | 18.2 |
| 20 | 23.5 |
| 25 | 30.3 |
| 30 | 39.1 |
| 35 | 50.4 |
| 40 | 65.1 |
| 45 | 84.1 |
| 50 | 108.6 |
This data for a related hydroquinone demonstrates the general trend of increasing solubility with temperature in acetone.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes a general method for improving the solubility of this compound in a less effective solvent by adding a small amount of a good solvent.
Caption: Workflow for the co-solvent addition method.
Materials:
-
This compound
-
Primary (poor) solvent (e.g., a hydrocarbon or aqueous buffer)
-
Co-solvent (good solvent, e.g., acetone or ethanol)
-
Magnetic stirrer and stir bar or sonicator
-
Reaction vessel
Procedure:
-
Add the desired amount of this compound to the reaction vessel.
-
Add the primary solvent to the vessel.
-
Begin stirring or sonication.
-
If the compound does not fully dissolve, add the co-solvent dropwise while continuing to stir/sonicate.
-
Continue adding the co-solvent until the solution becomes clear.
-
Caution: Add the minimum amount of co-solvent necessary to achieve dissolution, as it may affect the reaction kinetics or product purity.
Protocol 2: Preparation of a Solid Dispersion to Enhance Aqueous Solubility
This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution in aqueous media.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (e.g., ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both the this compound and the hydrophilic carrier in a common solvent in a round-bottom flask.
-
Once completely dissolved, remove the solvent using a rotary evaporator to form a thin film.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The resulting solid dispersion can then be used in aqueous reaction media, where the hydrophilic carrier will aid in the dissolution of the this compound.
References
Identifying and minimizing interference of tert-Butyl-1,4-benzoquinone in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing the interference of tert-Butyl-1,4-benzoquinone (tBHQ) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (tBHQ) and why is it used in biological research?
A1: Tert-butylhydroquinone (tBHQ) is a synthetic aromatic organic compound. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which leads to its breakdown.[2] tBHQ disrupts this interaction, allowing Nrf2 to move to the nucleus and activate genes that protect the cell.[2] Because of its ability to induce this protective pathway, tBHQ is widely used as a positive control in studies investigating oxidative stress and the therapeutic potential of Nrf2 activation.[2][3]
Q2: What are the primary mechanisms by which tBHQ interferes with biological assays?
A2: tBHQ can interfere with biological assays through several mechanisms:
-
Oxidation to a Reactive Species: tBHQ can be oxidized to the more reactive and toxic compound, 2-tert-butyl-1,4-benzoquinone (tBQ).[4][5] This oxidation can happen non-enzymatically in the presence of oxygen and metal ions like copper.[4][6]
-
Redox Cycling and ROS Generation: tBHQ can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide.[4][6] This can interfere with assays that are sensitive to the cellular redox state.
-
Covalent Modification of Proteins: The oxidized form, tBQ, is an electrophile that can covalently bind to proteins, particularly to cysteine residues.[2] This can lead to non-specific inhibition or activation of enzymes and other proteins, resulting in false positives.
-
Spectral Interference: tBHQ has a UV absorbance peak at approximately 292 nm, which may interfere with absorbance-based assays that use similar wavelengths.[7]
-
Volatility of tBQ: The oxidation product, tBQ, is volatile. In multi-well plate assays, this can lead to cross-contamination of untreated control wells, causing cytotoxicity in neighboring cells and leading to an underestimation of the effects of tBHQ.[4][8]
Q3: How can I tell if tBHQ is causing interference in my assay?
A3: Signs of interference include:
-
High hit rates in high-throughput screens (HTS).
-
Irreproducible results between experiments.
-
Activity that is not dose-dependent in a typical pharmacological manner.
-
Discrepancies between results from different assay formats (e.g., a hit in a fluorescence-based assay but not in an orthogonal label-free assay).
-
Unexpected cytotoxicity in control wells adjacent to tBHQ-treated wells in plate-based assays.[4]
Troubleshooting Guides
Problem 1: High background or false positives in a fluorescence-based assay.
This could be due to the intrinsic fluorescence of tBHQ or its degradation products, or due to the generation of ROS which can affect fluorescent probes.
Troubleshooting Steps:
-
Run a spectral scan: Determine the excitation and emission spectra of tBHQ in your assay buffer to see if it overlaps with your fluorescent probe.
-
Test for autofluorescence: Run a control experiment with tBHQ in the assay buffer without the biological components (e.g., cells or enzymes) to measure its intrinsic fluorescence.
-
Use a different fluorescent probe: If there is spectral overlap, consider using a fluorescent dye with a different excitation and emission wavelength.
-
Include an antioxidant: If you suspect ROS generation is the issue, try co-incubating with an antioxidant like N-acetylcysteine (NAC) to see if it reduces the signal.
-
Use an orthogonal assay: Confirm your results with a non-fluorescence-based method, such as an absorbance or luminescence assay, or a label-free technology.[9]
Problem 2: Inconsistent results or cytotoxicity in control wells.
This is a strong indicator of interference from the volatile oxidation product, tBQ.[4]
Troubleshooting Steps:
-
Modify plate layout: When using multi-well plates, leave empty wells between the control and tBHQ-treated wells to minimize cross-contamination.
-
Use plate sealers: Employ high-quality plate sealers to reduce the diffusion of volatile compounds between wells.
-
Minimize incubation time: Reduce the incubation time with tBHQ as much as possible to limit the formation of tBQ.
-
Work in a well-ventilated area: Ensure good ventilation to dissipate any volatile compounds.
Problem 3: Suspected non-specific protein modification.
The electrophilic nature of tBQ can lead to covalent modification of proteins, causing false positives, particularly in enzyme inhibition assays.
Troubleshooting Steps:
-
Include a thiol-containing reagent: Add a reducing agent like dithiothreitol (DTT) to the assay buffer. If the effect of tBHQ is diminished, it suggests that the interference is due to thiol reactivity.
-
Perform a pre-incubation test: Pre-incubate the enzyme with tBHQ, then dilute the mixture to a concentration where tBHQ is no longer active. If the enzyme activity is still inhibited, it suggests irreversible covalent modification.
-
Use a control compound: Test a structurally related but less reactive compound to see if the activity is specific to tBHQ's structure.
-
Mass spectrometry analysis: For target-based assays, mass spectrometry can be used to directly detect covalent modification of the target protein.
Quantitative Data Summary
The following table summarizes the concentrations of tBHQ used in various cell-based assays and their observed effects. This can help in selecting appropriate concentrations for your experiments and in understanding the potential for off-target effects.
| Cell Line | tBHQ Concentration | Duration of Treatment | Observed Effect | Reference |
| IMR-32 | 10 µM | 2 hours | 4.7-fold increase in Nrf2 protein abundance | [10] |
| IMR-32 | 10 µM | 24 hours | 3.4-fold increase in Nrf2 protein abundance | [10] |
| Murine Splenocytes | 0.25 - 2.5 µM | 30 min pre-activation | Nrf2-dependent enhancement of IgM production | [3] |
| RAW 264.7 Macrophages | 0.1 µM | 24 hours | Increased phagocytic activity | [11] |
| Rat Thymocytes | 30 µM | 3 hours | Decreased cellular glutathione (GSH) content | [12] |
| Murine 3T3 Cells | 300 µg/ml | Not specified | Cytotoxicity in neighboring untreated wells due to tBQ formation | [4] |
Experimental Protocols
Protocol 1: Assay to Detect Covalent Binding of tBHQ/tBQ using a Thiol-Containing Probe
This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the reaction of tBHQ/tBQ with free thiols, as a proxy for its potential to covalently modify cysteine residues in proteins.
-
Prepare Solutions:
-
Prepare a stock solution of tBHQ in DMSO.
-
Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a stock solution of a thiol-containing compound, such as glutathione (GSH), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the GSH solution to a final concentration of 1 mM.
-
Add varying concentrations of tBHQ to the wells. Include a vehicle control (DMSO).
-
Incubate at room temperature for 30 minutes to allow for the reaction between tBHQ/tBQ and GSH.
-
Add the DTNB solution to a final concentration of 0.5 mM.
-
Immediately measure the absorbance at 412 nm.
-
-
Data Analysis:
-
A decrease in absorbance at 412 nm in the presence of tBHQ indicates a loss of free thiols from GSH, suggesting that tBHQ or its oxidation product has reacted with them. This implies a potential for covalent modification of proteins.
-
Visualizations
Caption: Mechanism of tBHQ-mediated Nrf2 activation.
Caption: Troubleshooting workflow for tBHQ interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nrf2-dependent and -independent effects of tBHQ in activated murine B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper redox-dependent activation of 2-tert-butyl(1,4)hydroquinone: formation of reactive oxygen species and induction of oxidative DNA damage in isolated DNA and cultured rat hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Tert-Butylhydroquinone (TBHQ) Suppresses LPS- and Poly (I:C)-Induced RAW 264.7 Macrophage Activation Through Reduced NF-κB/Type 1 Interferon and Enhanced Antioxidant-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse cellular actions of tert-butylhydroquinone, a food additive, on rat thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and long-term stability of tert-Butyl-1,4-benzoquinone
This technical support center provides best practices for the storage, handling, and long-term stability of tert-Butyl-1,4-benzoquinone. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1][2][3][4][5] The container should be tightly closed to prevent exposure to moisture and air.[1][2][3][4][5] For enhanced stability, storing under an inert gas atmosphere, such as argon or nitrogen, is recommended.[2][3] The compound should also be protected from light.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound involves its reduction to tert-butylhydroquinone. It is also susceptible to photochemical reactions when exposed to light, which can lead to the formation of various photoproducts.[1] Additionally, in the presence of certain nucleophiles, such as amines, it can undergo addition reactions.[6]
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be photosensitive.[1] Exposure to light can induce photochemical reactions, leading to the degradation of the compound.[1] Therefore, it is crucial to store it in a light-resistant container or in a dark environment.
Q5: What is the expected shelf-life of this compound under optimal storage conditions?
A5: The exact shelf-life can vary depending on the purity of the compound and the specifics of the storage conditions. However, when stored under the recommended conditions (cool, dry, dark, inert atmosphere), this compound is expected to be stable for an extended period. For specific product shelf-life information, it is always best to consult the certificate of analysis provided by the supplier.
Troubleshooting Guide
Problem 1: The color of my this compound has changed from yellow to a brownish hue.
-
Possible Cause: A color change often indicates degradation of the compound. This could be due to exposure to light, air (oxidation), or moisture. In aqueous solutions, a color change from yellow to brown upon exposure to light has been noted for similar benzoquinone compounds.[1]
-
Solution:
-
Verify the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
If degradation is confirmed, it is recommended to use a fresh, un-degraded batch for your experiments to ensure the reliability of your results.
-
Review your storage and handling procedures to ensure the compound is protected from light, moisture, and air. Always store in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.[1][2][3][4][5]
-
Problem 2: I am observing unexpected peaks in the HPLC analysis of my this compound sample.
-
Possible Causes:
-
Degradation Products: The unexpected peaks could be degradation products resulting from improper storage or handling.
-
Contamination: The sample might be contaminated with impurities from solvents, glassware, or the HPLC system itself. Ghost peaks in HPLC can originate from the mobile phase, the instrument, or the sample preparation process.[7][8][9][10]
-
Reaction with Solvents: The compound may be reacting with the solvent it is dissolved in, especially if stored in solution for an extended period.
-
-
Solutions:
-
Analyze a Fresh Sample: Prepare a solution from a fresh, unopened container of this compound to see if the unexpected peaks are still present.
-
Run a Blank: Inject a blank (the solvent your sample is dissolved in) to check for contamination from the solvent or the HPLC system.
-
Optimize HPLC Method: Ensure your HPLC method is robust and well-validated for the analysis of this compound. This includes using high-purity solvents and a clean column.
-
Characterize Unknown Peaks: If the peaks persist and are suspected to be degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify their structures.
-
Problem 3: The solubility of my this compound seems to have decreased.
-
Possible Cause: This could be an indication of polymerization or the formation of less soluble degradation products.
-
Solution:
-
Attempt to dissolve a small amount of the material in a range of recommended solvents (e.g., acetone, acetonitrile, chloroform) to assess its solubility profile.[11]
-
Visually inspect the solid material for any changes in its physical appearance, such as clumping or a change in texture.
-
As with other issues, verifying the purity of the compound via an analytical technique is the most definitive way to determine if degradation has occurred.
-
Data on Stability
Quantitative long-term stability data for this compound is limited in publicly available literature. Much of the research focuses on the formation of this compound from the degradation of antioxidants like tert-butylhydroquinone (TBHQ). However, the following table summarizes key stability-related information.
| Parameter | Condition | Observation | Reference |
| Appearance | Freshly prepared solution in acetonitrile | Yellow | [1] |
| Aged solution in acetonitrile | Orange | [1] | |
| Photosensitivity | Solution exposed to light | Prone to photochemical reactions | [1] |
| Thermal Stability | High Temperatures | Potential for degradation, though specific temperatures and rates are not well-documented for the pure compound. | [6] |
| Hygroscopicity | Exposure to moisture | Hygroscopic | [2][3] |
| Recommended Storage | General | Cool, dry, well-ventilated, tightly closed container, under inert gas, away from light. | [1][2][3][4][5] |
Experimental Protocols
Stability Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound and detecting its degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound in the presence of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
3. Chromatographic Conditions (Example):
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: A PDA detector can be used to monitor across a range of wavelengths to detect both the parent compound and potential degradation products. A specific wavelength, such as 310 nm, can be used for quantification of this compound.[12]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare a sample solution of the this compound to be tested at a known concentration in the same solvent as the standard.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for a specified time.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) for a specified time.
-
After the specified time, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration for HPLC analysis.
6. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the untreated sample solution and the stressed samples.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. The PDA detector can be used to assess peak purity.
Visualizations
Caption: Best practices for the storage of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathways of this compound.
References
- 1. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 2. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. uhplcs.com [uhplcs.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Volatility Issues of tert-Butyl-1,4-benzoquinone in Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the volatility of tert-Butyl-1,4-benzoquinone (tBQ) in cytotoxicity studies.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results
Question: My cytotoxicity assays with tBQ are yielding highly variable and inconsistent IC50 values between experiments. What could be the cause?
Answer: Inconsistent results with tBQ are frequently linked to its volatile nature. The evaporation of tBQ from the cell culture medium during incubation can lead to a decrease in its effective concentration, resulting in underestimated cytotoxicity (higher IC50 values). This evaporation can be inconsistent between wells and plates, leading to poor reproducibility.
Recommended Solutions:
-
Use Sealed Plates: Employing plate sealers can significantly reduce the evaporation of tBQ. It is crucial to use seals that are chemically resistant and provide a complete barrier.
-
Minimize Incubation Time: If experimentally feasible, reducing the incubation time can limit the extent of evaporation.
-
Increase Culture Volume: A larger volume of medium in each well can help to buffer against the effects of evaporation, although this may not be practical for all assay formats.
-
Consistent Handling: Ensure that all plates are handled identically and for the same duration outside of the incubator to minimize variations in evaporation.
Issue 2: Unexpected Toxicity in Control Wells
Question: I am observing cytotoxicity in my untreated or vehicle-treated control wells, especially those adjacent to wells containing high concentrations of tBQ. Why is this happening?
Answer: This phenomenon, known as the "edge effect" or cross-contamination, is a direct consequence of tBQ's volatility. Gaseous tBQ can diffuse from the wells with high concentrations and dissolve into the medium of neighboring wells, inducing unintended cytotoxicity.[1] This can lead to a significant underestimation of the compound's true potency.
Recommended Solutions:
-
Physical Separation: When possible, leave empty wells between the control and treated wells to act as a buffer.
-
Plate Sealing: Using high-quality, adhesive plate seals is the most effective way to prevent cross-contamination between wells.
-
Plate Layout Optimization: Design the plate layout to physically separate high-concentration wells from sensitive controls as much as possible.
Issue 3: Discrepancy Between Expected and Observed Bioactivity
Question: The observed cytotoxic effects of tBQ are less potent than what is reported in the literature or what is expected based on its mechanism of action. Could this be related to its volatility?
Answer: Yes, a significant loss of tBQ due to evaporation will result in a lower actual concentration of the compound in contact with the cells than the nominal concentration added. This discrepancy can lead to an apparent decrease in potency.
Recommended Solutions:
-
Confirm Concentration: If possible, analytical methods could be employed to measure the concentration of tBQ in the cell culture medium at the beginning and end of the incubation period to quantify the extent of evaporation.
-
Use a Positive Control: Include a non-volatile cytotoxic compound with a well-characterized IC50 value in your assay to ensure that the assay system is performing as expected.
-
Adopt Air-Liquid Interface (ALI) Culture: For cell types that can be cultured at the ALI, this method provides a more direct and controlled way to expose cells to volatile compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (tBQ) and why is it used in cytotoxicity studies?
A1: this compound (tBQ) is a reactive quinone that is often studied for its cytotoxic and pro-oxidant properties. It is an electrophile that can readily react with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular stress and apoptosis. It is frequently used as a model compound to study mechanisms of oxidative stress and the activation of cellular defense pathways like the Nrf2 pathway.
Q2: How does tBQ induce cytotoxicity?
A2: tBQ induces cytotoxicity primarily through the generation of reactive oxygen species (ROS) and by forming covalent adducts with cellular macromolecules. As an electrophile, it can deplete cellular antioxidants like glutathione (GSH) and modify critical proteins, leading to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death.
Q3: What is the Nrf2 signaling pathway and how is it activated by tBQ?
A3: The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1. Electrophiles like tBQ can react with cysteine residues on Keap1, leading to a conformational change that prevents it from targeting Nrf2 for degradation. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes.[2][3][4][5][6]
Q4: What are the physical properties of tBQ that contribute to its volatility?
A4: tBQ is a solid at room temperature with a melting point of 54-58°C. While specific experimental data on its evaporation rate from aqueous solutions is scarce, its predicted vapor pressure of 0.1±0.4 mmHg at 25°C suggests a tendency to transition into the gaseous phase, contributing to its volatility in cell culture settings.
Q5: Are there alternatives to tBQ for studying oxidative stress that are less volatile?
A5: Yes, researchers can use other pro-oxidant compounds with lower volatility. For example, menadione (Vitamin K3) is another quinone that induces oxidative stress but is less volatile than tBQ. Hydrogen peroxide is also a common agent for inducing oxidative stress, although its mechanism of action is different from that of quinones. The choice of compound will depend on the specific research question.
Data Presentation
Table 1: Representative Impact of Volatility on the IC50 of tBQ in Cytotoxicity Assays
The following table presents illustrative data to demonstrate the expected impact of using sealed versus unsealed plates on the half-maximal inhibitory concentration (IC50) of tBQ in a typical 48-hour cytotoxicity assay. These are representative values based on the known volatility of tBQ and are intended to highlight the importance of proper experimental setup.
| Cell Line | Plate Condition | Representative IC50 (µM) | Fold Difference |
| Hepa 1c1c7 | Unsealed | 25.8 | 3.7x |
| Sealed | 7.0 | ||
| A549 | Unsealed | 32.5 | 4.1x |
| Sealed | 8.0 | ||
| MCF-7 | Unsealed | 18.2 | 3.5x |
| Sealed | 5.2 |
Note: This data is illustrative and intended for educational purposes to demonstrate the potential impact of volatility on experimental outcomes.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay for Volatile Compounds (e.g., MTT Assay)
This protocol is a guideline for performing a colorimetric cytotoxicity assay, such as the MTT assay, with a volatile compound like tBQ.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate for 24 hours to allow for cell attachment and recovery.
2. Compound Preparation and Dosing:
-
Prepare a concentrated stock solution of tBQ in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the tBQ stock solution in complete culture medium. To minimize evaporation during this step, keep solutions on ice and work quickly.
-
Remove the medium from the cell plates and add 100 µL of the medium containing the desired concentrations of tBQ or vehicle control.
3. Incubation with Sealing:
-
Immediately after adding the compound, seal the plate with a high-quality, chemically resistant, adhesive sealing film. Ensure a complete seal around each well to prevent evaporation and cross-contamination.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
4. MTT Assay Procedure:
-
After incubation, carefully remove the sealing film.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Volatile Compounds
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.
1. Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
2. Incubation with Sealing:
-
Follow step 3 from the MTT assay protocol.
3. Preparation of Controls:
-
On the same plate, include wells for:
-
Untreated Control: Spontaneous LDH release.
-
Maximum LDH Release Control: Add a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve tBQ.
-
4. Supernatant Collection:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
5. LDH Reaction:
-
Add the LDH assay reaction mixture to each well containing the supernatant, following the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
6. Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Mandatory Visualizations
Caption: Nrf2 signaling pathway activation by tBQ.
Caption: Workflow for cytotoxicity studies with volatile compounds.
References
- 1. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rem.bioscientifica.com [rem.bioscientifica.com]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing work-up procedures to isolate pure tert-Butyl-1,4-benzoquinone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up and isolation of pure tert-Butyl-1,4-benzoquinone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete oxidation of the starting material (2-tert-butylhydroquinone). | - Ensure the oxidizing agent (e.g., manganese dioxide) is fresh and used in the correct stoichiometric amount (a molar excess is often recommended).[1] - Extend the reaction time or slightly increase the reaction temperature, monitoring the reaction progress by TLC or HPLC.[1] |
| Adsorption of the product onto the filtration aid (e.g., Celite). | - After the initial filtration, wash the filter cake thoroughly with the reaction solvent (e.g., toluene) to recover any adsorbed product.[1] | |
| Product is a Dark Oil or Tarry Solid | Presence of quinhydrone-type complexes formed between the quinone product and unreacted hydroquinone. | - Ensure complete oxidation of the starting material. - During work-up, wash the organic layer with a mildly acidic aqueous solution (e.g., dilute HCl) to remove basic impurities that can promote complex formation. |
| Decomposition of the product. | - Avoid excessive heat during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. - Benzoquinones can be sensitive to strong acids and bases; ensure all work-up steps are performed under neutral or mildly acidic conditions.[2] | |
| Difficulty Removing Manganese Dioxide | Fine particles of manganese dioxide passing through the filter. | - Use a thicker pad of Celite or a finer porosity filter paper for the filtration. - Allow the reaction mixture to cool completely to room temperature before filtration to ensure all solids have precipitated.[1] |
| Product Contaminated with Starting Material (2-tert-butylhydroquinone) | Incomplete oxidation. | - Increase the amount of oxidizing agent or the reaction time. |
| Inefficient purification. | - Recrystallization is an effective method for separating the more polar hydroquinone from the quinone. Suitable solvents include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate. | |
| Product has a Lower than Expected Melting Point | Presence of impurities. | - The melting point of pure this compound is reported to be in the range of 54-58 °C. A lower and broader melting point indicates the presence of impurities. - Further purify the product by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A common method is the oxidation of 2-tert-butylhydroquinone. A typical procedure involves reacting 2-tert-butylhydroquinone with manganese dioxide in a solvent like toluene at an elevated temperature (e.g., 70°C) for several hours.[1]
Q2: How can I monitor the progress of the oxidation reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC). The starting material, 2-tert-butylhydroquinone, is more polar than the product, this compound. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the completion of the reaction. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more quantitative monitoring.[3]
Q3: What are the key considerations for the work-up procedure?
A3: The key steps involve the removal of the solid oxidizing agent and purification of the product. Filtration through Celite is effective for removing manganese dioxide.[1] Subsequent removal of the solvent under reduced pressure yields the crude product. It is important to wash the filter cake thoroughly to maximize the recovery of the product.[1]
Q4: My final product is a yellow-brown solid instead of a bright yellow crystalline solid. What could be the reason?
A4: A darker coloration often suggests the presence of impurities, particularly the starting hydroquinone, which can form a dark-colored charge-transfer complex (quinhydrone) with the quinone product.[2] Incomplete removal of the oxidizing agent or decomposition products can also contribute to the color. Further purification by recrystallization should yield a purer, brighter yellow product.
Q5: What is the best method to purify the crude this compound?
A5: Recrystallization is a highly effective and commonly used method for purifying this compound. Suitable solvents include ethanol or methanol. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly to induce crystallization of the pure product.
Experimental Protocols
Synthesis of this compound via Oxidation of 2-tert-butylhydroquinone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-tert-butylhydroquinone (1 equivalent) and toluene.
-
Addition of Oxidant: Add manganese dioxide (2 equivalents) to the stirred solution.[1]
-
Reaction: Heat the mixture to 70°C and maintain this temperature for 3 hours, with continuous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
Work-up and Isolation Procedure
-
Filtration: Prepare a filtration setup with a pad of Celite. Filter the reaction mixture by suction to remove the manganese dioxide.[1]
-
Washing: Wash the filter cake with additional toluene to ensure all the product is collected.[1]
-
Solvent Removal: Combine the filtrate and the washings. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethanol to yield pure this compound as a yellow crystalline solid.
Visualizations
References
Validation & Comparative
A Comparative Analysis of tert-Butyl-1,4-benzoquinone and Other Quinone Oxidants for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact the outcome of a chemical synthesis or biological experiment. This guide provides an objective comparison of tert-Butyl-1,4-benzoquinone (TBQ) with other commonly used quinone oxidants, supported by experimental data and detailed protocols to aid in the selection and application of these versatile compounds.
Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure, derived from aromatic compounds. Their ability to act as electron acceptors makes them effective oxidizing agents in a wide range of chemical and biological processes. Among these, this compound has emerged as a valuable reagent due to its unique combination of reactivity, selectivity, and stability. This guide will delve into a comparative study of TBQ and other notable quinone oxidants such as 1,4-benzoquinone, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and chloranil.
Chemical Properties and Reactivity: A Comparative Overview
The oxidizing strength of a quinone is intrinsically linked to its molecular structure, particularly the nature and position of substituents on the quinone ring. Electron-withdrawing groups, such as halogens and cyano groups, increase the redox potential, making the quinone a stronger oxidant. Conversely, electron-donating groups, like alkyl groups, tend to decrease the redox potential.
Table 1: Comparative Physicochemical Properties of Selected Quinone Oxidants
| Quinone Oxidant | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound (TBQ) | C₁₀H₁₂O₂ | 164.20 | Yellow solid | 54-58[1] |
| 1,4-Benzoquinone | C₆H₄O₂ | 108.09 | Yellow crystalline solid | 115 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | Yellow to orange crystalline powder | 213-216 |
| Chloranil (Tetrachloro-1,4-benzoquinone) | C₆Cl₄O₂ | 245.88 | Yellow to green crystalline powder | 290 |
Performance in Organic Synthesis
Quinone oxidants are widely employed in various organic transformations, including dehydrogenation, oxidation of alcohols, and as co-oxidants in catalytic cycles like the Wacker-Tsuji oxidation. The choice of quinone can significantly influence the reaction yield, selectivity, and reaction conditions.
Dehydrogenation Reactions
Dehydrogenation is a key application of quinone oxidants, particularly for the aromatization of cyclic systems. DDQ and chloranil are known for their high oxidizing power in these reactions.[1]
Table 2: Illustrative Comparison of Quinone Oxidants in the Dehydrogenation of Tetralin to Naphthalene
| Oxidant | Reaction Conditions | Yield of Naphthalene (%) |
| This compound | Reflux in benzene, 24h | Moderate |
| 1,4-Benzoquinone | Reflux in benzene, 12h | Good |
| DDQ | Reflux in benzene, 2h | Excellent (>95) |
| Chloranil | Reflux in xylene, 6h | High |
Note: The yields are illustrative and can vary based on specific reaction conditions.
Wacker-Tsuji Oxidation
In the Wacker-Tsuji oxidation, a palladium-catalyzed reaction that converts terminal olefins to methyl ketones, quinones are often used as co-oxidants to regenerate the active Pd(II) catalyst. The choice of quinone can affect the reaction's efficiency. For instance, a study on the Wacker oxidation of styrene derivatives using a benzoquinone/NaNO₂/HClO₄ system reported high yields of the corresponding methyl ketones.[2][3][4]
Biological Activity and Cytotoxicity
Quinones are known to exhibit a range of biological activities, including antioxidant and cytotoxic effects. Their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to interact with biological macromolecules makes them relevant in drug development, particularly in cancer research.
The cytotoxic effects of quinones are often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 3: Comparative Cytotoxicity (IC50 in µM) of Quinone Derivatives on Selected Cancer Cell Lines
| Compound | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 1,4-Benzoquinone (PBQ) | ~7.5 | - | - |
| Thymoquinone | 40 | 68 | - |
| Hydroquinone | - | - | 17.5 (SK-BR-3)[5] |
Note: Data compiled from multiple sources.[6] The absence of a value indicates that data was not found for that specific combination.
Signaling Pathway Activation: The Nrf2 Pathway
Quinones are known to activate the Keap1/Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[7] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophilic compounds like quinones can react with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.[7]
Caption: Quinone-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
To facilitate the comparative evaluation of quinone oxidants, detailed experimental protocols for key assays are provided below.
Experimental Workflow for Comparing Oxidant Efficiency
Caption: General workflow for comparing the efficiency of quinone oxidants.
Protocol 1: Comparative Dehydrogenation of Tetralin
Objective: To compare the efficiency of TBQ, 1,4-benzoquinone, DDQ, and chloranil in the dehydrogenation of tetralin to naphthalene.
Materials:
-
Tetralin
-
This compound (TBQ)
-
1,4-Benzoquinone
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Chloranil
-
Benzene (or a suitable solvent)
-
Round-bottom flasks
-
Reflux condensers
-
Heating mantles
-
Magnetic stirrers
-
Standard laboratory glassware
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In four separate round-bottom flasks, dissolve a known amount of tetralin (e.g., 1 mmol) in benzene (e.g., 10 mL).
-
Addition of Oxidant: To each flask, add an equimolar amount (1 mmol) of one of the quinone oxidants (TBQ, 1,4-benzoquinone, DDQ, or chloranil).
-
Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux with stirring. Monitor the reactions over time by taking small aliquots for GC-MS analysis. Suggested reaction times for initial comparison are 2 hours for DDQ, 6 hours for chloranil, 12 hours for 1,4-benzoquinone, and 24 hours for TBQ.
-
Work-up: After the designated reaction time, cool the flasks to room temperature. Dilute the reaction mixtures with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and analyze the crude product by GC-MS to determine the conversion of tetralin and the yield of naphthalene.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To compare the ability of different quinones to induce ROS production in a cell line (e.g., HCT116) using the DCFH-DA assay.[8][9][10][11]
Materials:
-
HCT116 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Quinone stock solutions in DMSO
-
24-well or 96-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 24-well or 96-well plate at a density that allows them to reach 70-90% confluency on the day of the experiment.[8] Incubate overnight.
-
Cell Treatment: Treat the cells with varying concentrations of the quinone solutions (e.g., TBQ, 1,4-benzoquinone, DDQ) for a specific duration (e.g., 6 or 24 hours). Include an untreated control and a positive control (e.g., H₂O₂).
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9] Alternatively, capture images using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the fold change in ROS production for each quinone treatment relative to the untreated control.
Conclusion
The selection of a quinone oxidant requires careful consideration of its intrinsic reactivity, the specific requirements of the chemical transformation or biological assay, and the desired outcome. High-potential quinones like DDQ and chloranil offer rapid and high-yielding dehydrogenations but may lack selectivity in more complex systems. 1,4-Benzoquinone provides a balance of reactivity and ease of handling. This compound, with its alkyl substituent, is a milder oxidant, which can be advantageous in reactions requiring greater selectivity and for minimizing side reactions. In biological contexts, the structural variations among quinones lead to differing potencies in cytotoxicity and the activation of cellular signaling pathways. This guide provides a foundational framework and practical protocols to assist researchers in making informed decisions for their specific applications.
References
- 1. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 10. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of tert-Butyl-1,4-benzoquinone: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of tert-Butyl-1,4-benzoquinone. The following sections detail experimental protocols and present comparative data to aid in selecting the most suitable method for your analytical needs.
Introduction to Analytical Approaches
This compound is a reactive organic compound where purity is paramount for its intended applications. Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying this compound from potential impurities. HPLC is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] In contrast, GC-MS is ideal for the analysis of volatile and thermally stable compounds, offering high sensitivity and structural identification capabilities through mass spectrometry.[2] The choice between these methods often depends on the specific impurities of interest, the required sensitivity, and the sample matrix.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are based on established methods for the analysis of quinones and related compounds.[3][4]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a normal-phase HPLC method for the simultaneous analysis of tert-butylhydroquinone (TBHQ) and its oxidation product, 2-tert-butyl-1,4-benzoquinone.[3][5]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with n-hexane containing 5% ethyl acetate and n-hexane containing 5% isopropanol[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[3]
-
Detection: UV at 310 nm for this compound[3]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for the analysis of quinones and related phenolic compounds, which often require derivatization to improve volatility.[4][6]
Instrumentation:
-
GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent such as pyridine.
-
Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool the sample to room temperature before injection.
Data Presentation: HPLC vs. GC-MS
The following table summarizes the expected quantitative performance of each technique for the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Linear Range | 0.10–500.00 μg/mL[3][5] | Dependent on derivatization and analyte |
| Limit of Detection (LOD) | < 0.10 μg/mL[3][5] | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | < 0.30 μg/mL[3][5] | Typically in the low ng/mL range |
| Precision (RSD%) | < 5% | < 10% |
| Sample Preparation | Simple dissolution and filtration[3] | More complex, requires derivatization[6] |
| Analysis Time | ~15-20 minutes per sample | ~20-30 minutes per sample |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Compound Identification | Tentative, based on retention time matching with a standard | Confident, based on mass spectral library matching |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the purity validation of this compound using HPLC and GC-MS.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Comparison and Conclusion
HPLC offers a straightforward and robust method for the routine purity assessment of this compound. Its primary advantages are the simple sample preparation, which does not require derivatization, and its suitability for analyzing potentially thermally labile impurities. The UV detection is specific for chromophoric compounds like quinones, providing good sensitivity and quantitative accuracy.
GC-MS , on the other hand, provides unparalleled selectivity and confident compound identification. The mass spectral data can be used to confirm the identity of the main peak as this compound and to tentatively identify unknown impurities by comparing their mass spectra to library databases. However, the need for derivatization adds a layer of complexity and potential for sample preparation errors. The high temperatures of the GC inlet and column also pose a risk for the degradation of thermally sensitive impurities.
Recommendation:
-
For routine quality control and purity checks where the primary goal is to quantify the main component and known impurities, HPLC is the more efficient and direct method.
-
For in-depth impurity profiling, identification of unknown degradation products, or when the highest level of specificity is required, GC-MS is the superior technique, provided that the analyte and its potential impurities are thermally stable or can be suitably derivatized.
Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical goals, available instrumentation, and the nature of the samples being analyzed. For comprehensive characterization, employing both techniques can provide complementary and confirmatory data, ensuring the highest confidence in the purity assessment of this compound.
References
- 1. Simultaneous analysis of tert-butylhydroquinone, tert-butylquinone, butylated hydroxytoluene, 2-tert-butyl-4-hydroxyanisole, 3-tert-butyl-4-hydroxyanisole, α-tocopherol, γ-tocopherol, and δ-tocopherol in edible oils by normal-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for a-Butyl-1,4-benzoquinone Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. This guide provides a detailed comparison of two distinct, validated analytical methods for the quantification of tert-Butyl-1,4-benzoquinone (tBBQ), a significant compound in various industrial and environmental contexts. The cross-validation of analytical methods is a critical step in method transfer between laboratories and in ensuring the reliability of results across different analytical platforms.
This document outlines a Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method and a colorimetric UV-Vis spectrophotometric method for tBBQ quantification. A thorough examination of their experimental protocols and performance characteristics is presented to aid in the selection of the most suitable method for specific research needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and desired throughput. The following table summarizes the key quantitative performance parameters of the two validated methods for tBBQ quantification.
| Parameter | NP-HPLC Method | Colorimetric UV-Vis Method |
| Principle | Chromatographic separation followed by UV detection. | Chromogenic reaction with polyethyleneimine (PEI) followed by spectrophotometric measurement. |
| Linearity Range | 0.10–500.00 μg/mL[1] | 3.0 to 100.0 μg/g[2][3] |
| **Correlation Coefficient (R²) ** | > 0.9999[1] | Not explicitly stated, but good linearity reported. |
| Limit of Detection (LOD) | < 0.10 μg/mL[1] | 1.8 μg/g[2][3] |
| Limit of Quantification (LOQ) | < 0.30 μg/mL[1] | Not explicitly stated. |
| Accuracy (Recovery) | 96.28–100.58% (in soybean oil), 98.83–99.24% (in lard)[1] | 88.4% to 93.1%[2][3] |
| Precision (RSD) | < 1.71% (in soybean oil), < 3.58% (in lard) | Not explicitly stated. |
| Wavelength for Detection | 310 nm[1] | 478 nm[2] |
Experimental Protocols
Detailed methodologies for both the NP-HPLC and the colorimetric UV-Vis methods are provided below. These protocols are based on published and validated studies.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) Method
This method allows for the simultaneous analysis of tert-butylhydroquinone (TBHQ) and its oxidation product, tBBQ.[1]
Instrumentation and Conditions:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 × 250 mm, 5 μm).[1]
-
Mobile Phase: A gradient elution with n-hexane containing 5% ethyl acetate and n-hexane containing 5% isopropanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 310 nm for tBBQ.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 20 μL.
Sample Preparation:
-
For oil samples, accurately weigh a representative amount of the sample.
-
Extract tBBQ from the sample matrix using methanol.
-
Subject the extract to vortex mixing to ensure thorough extraction.
-
Filter the extract through a 0.45 μm membrane filter prior to injection into the HPLC system.[1]
Calibration:
Prepare a series of standard solutions of tBBQ in the mobile phase over the concentration range of 0.10 to 500.00 μg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Colorimetric UV-Vis Spectrophotometric Method
This method is based on the specific chromogenic reaction between tBBQ and polyethyleneimine (PEI), which forms a colored adduct that can be quantified using a UV-Vis spectrophotometer.[2]
Instrumentation and Reagents:
-
Spectrophotometer: A UV-Vis spectrophotometer capable of measuring absorbance at 478 nm.
-
Reagents: Polyethyleneimine (PEI) solution, a suitable solvent for sample and standard preparation (e.g., the solvent used for extraction).
Reaction and Measurement:
-
A specific chromogenic reaction occurs between tBBQ and PEI, resulting in the formation of adducts with a maximum absorption at 478 nm.[2] The amine groups of PEI are prone to link with tBBQ through a Michael addition, forming colored adducts.[2]
-
The specifics of the reaction conditions (e.g., PEI concentration, reaction time, and temperature) should be optimized for the specific sample matrix.
Sample Preparation:
-
Extract tBBQ from the sample matrix using a suitable solvent. The choice of solvent should be compatible with the chromogenic reaction.
-
Mix a known volume of the sample extract with the PEI solution.
-
Allow the reaction to proceed for a predetermined amount of time to ensure complete color development.
-
Measure the absorbance of the resulting solution at 478 nm against a reagent blank.
Calibration:
Prepare a series of standard solutions of tBBQ in the same solvent used for the samples. React each standard with the PEI solution under the same conditions as the samples and measure the absorbance at 478 nm. Construct a calibration curve by plotting absorbance against concentration. The linear range for this method has been reported as 3.0 to 100.0 μg/g.[2][3]
Visualizing the Cross-Validation Workflow and Key Parameters
To better understand the process of cross-validation and the relationship between key validation parameters, the following diagrams are provided.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric detection of 2-tert-butyl-1,4-benzoquinone in edible oils based on a chromogenic reaction with commercial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of tert-Butyl-1,4-benzoquinone, BHT, and TBHQ
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of oxidative stress mitigation and the development of novel therapeutic agents, a thorough understanding of the comparative efficacy of various antioxidant compounds is paramount. This guide provides a detailed comparison of the antioxidant activities of tert-Butyl-1,4-benzoquinone, Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ), supported by available experimental data. This analysis aims to furnish researchers, scientists, and drug development professionals with objective data to inform their work in combating oxidative damage.
Executive Summary
This report synthesizes findings on the antioxidant capacities of this compound, BHT, and TBHQ. While direct comparative studies encompassing all three compounds under identical experimental conditions are limited, this guide consolidates available data to draw meaningful comparisons. The primary mechanism of antioxidant action for the phenolic compounds BHT and TBHQ is their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[1][2][3] The antioxidant role of this compound, an oxidation product of TBHQ, is less characterized but has been evaluated in some studies.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of these compounds has been assessed using various in vitro assays, with the half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity values being key metrics for comparison. A lower IC50 value signifies greater antioxidant potency.
| Compound | DPPH Assay (EC50, µg/mL) | ABTS Assay (EC50, µg/mL) | FRAP Assay | ORAC Assay (TE/µM) |
| This compound | Data not available | Data not available | Approx. 3 times less potent than BHT[1] | Data available[1] |
| BHT | > 24 (weak activity)[4] | > 48 (weak activity)[4] | Standard antioxidant[1] | Data not available |
| TBHQ | 22.20[4] | 33.34[4] | Data not available | Data not available |
Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental methodologies. A direct, head-to-head comparison in a single study would provide more definitive results.
Mechanisms of Antioxidant Action
The antioxidant properties of BHT and TBHQ are well-established and are primarily attributed to their phenolic structures.
-
BHT (Butylated Hydroxytoluene): As a synthetic analog of vitamin E, BHT functions as a chain-breaking antioxidant. It donates its labile hydrogen atom from the hydroxyl group to peroxyl radicals, converting them into hydroperoxides and terminating the free radical chain reaction. The resulting BHT radical is relatively stable and does not readily initiate further oxidation.
-
TBHQ (tert-Butylhydroquinone): Similar to BHT, TBHQ is a phenolic antioxidant that readily donates a hydrogen atom from its hydroxyl groups to free radicals.[1] This action neutralizes the radicals and breaks the cycle of oxidation. The presence of two hydroxyl groups may contribute to its potent antioxidant activity.
-
This compound: This compound is an oxidation product of TBHQ.[2] While it has been evaluated for antioxidant activity, its mechanism is not as clearly defined as that of its hydroquinone precursor. Some studies suggest it possesses antioxidant capabilities, though it appears to be less potent than BHT in certain assays.[1]
Experimental Protocols
Detailed methodologies for the key antioxidant assays mentioned in this guide are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.
General Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Test compounds are prepared at various concentrations.
-
A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to assess the total antioxidant capacity of a sample.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical cation has a characteristic absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution, which is measured as a decrease in absorbance.
General Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test sample at various concentrations is added to a specific volume of the diluted ABTS•+ solution.
-
The mixture is incubated for a specified time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox, a water-soluble vitamin E analog.
Visualizing Experimental and Logical Relationships
To further clarify the concepts discussed, the following diagrams illustrate the general workflow of antioxidant assays and the fundamental principle of free radical scavenging.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Simplified mechanism of free radical scavenging by a phenolic antioxidant.
References
A Comparative Guide to Dehydrogenation Reagents: Tert-Butyl-1,4-benzoquinone vs. DDQ
For researchers, scientists, and drug development professionals, the selection of an appropriate dehydrogenating agent is crucial for the successful synthesis of unsaturated compounds. This guide provides a comparative analysis of two quinone-based oxidants: tert-Butyl-1,4-benzoquinone and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). While both are oxidizing agents, their efficacy and applications in dehydrogenation reactions differ significantly.
Introduction
Dehydrogenation is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon double bonds and the aromatization of cyclic systems. Quinones are a class of organic compounds that are widely used as oxidizing agents to effect these transformations. Among them, DDQ is a well-established and powerful reagent known for its high reactivity. This compound, a structurally simpler analog, is also an oxidizing agent, but its application and efficacy in dehydrogenation reactions are less documented. This guide aims to compare these two reagents based on available experimental data.
DDQ: A Potent and Versatile Dehydrogenating Agent
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used reagent for dehydrogenation reactions.[1] Its strong oxidizing power stems from the electron-withdrawing effects of the two chlorine and two cyano substituents on the benzoquinone ring.
Mechanism of Dehydrogenation with DDQ
The mechanism of DDQ-mediated dehydrogenation typically involves a hydride transfer from the substrate to the DDQ molecule. This process is often facilitated by the formation of a charge-transfer complex between the substrate and DDQ. The reaction proceeds via the removal of a hydride ion (H-) from the substrate, followed by the abstraction of a proton (H+) to yield the unsaturated product and the reduced hydroquinone form of DDQ.[2]
Efficacy of DDQ in Dehydrogenation Reactions
DDQ has demonstrated high efficacy in a wide range of dehydrogenation reactions, including the aromatization of hydroaromatic compounds, the conversion of ketones to enones, and the dehydrogenation of steroids.
Data Presentation: Dehydrogenation with DDQ
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 4,4'-Dimethoxybibenzyl | trans-4,4'-Dimethoxystilbene | Dioxane, 105 °C, 18 h | 83-85 | [Organic Syntheses] |
| Tetralin | Naphthalene | Benzene, reflux | High | [3] |
| Δ4-3-keto-steroids | Δ1,4-3-keto-steroids | Dioxane, RT | Not specified | Not specified |
Experimental Protocol: Dehydrogenation of 4,4'-Dimethoxybibenzyl with DDQ
The following protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
4,4'-Dimethoxybibenzyl
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous dioxane
-
Ethyl acetate
-
Ethanol
-
Neutral alumina
Procedure:
-
A solution of 100 mg (0.41 mmol) of 4,4'-dimethoxybibenzyl in 1.5 mL of anhydrous dioxane is placed in a 10-mL round-bottomed flask.
-
To this solution, add 103 mg (0.45 mmol) of DDQ dissolved in 1.5 mL of anhydrous dioxane.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 105 °C for 18 hours. The solution will initially be deep green and will become pale yellow as the hydroquinone precipitates.
-
Cool the mixture and filter off the solid hydroquinone. Wash the solid with warm benzene followed by warm chloroform.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the semi-solid residue in 5 mL of ethyl acetate and pass it through a short column of neutral alumina (2.0 g).
-
Elute the column with 100 mL of ethyl acetate.
-
Evaporate the solvent from the eluate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from 35 mL of ethanol to yield 82–84 mg (83–85%) of trans-4,4'-dimethoxystilbene as colorless plates.
This compound: An Alternative with Limited Data
This compound is a commercially available quinone.[4] While it is an oxidizing agent, its application as a primary reagent for dehydrogenation in synthetic organic chemistry is not well-documented in publicly available literature. Extensive searches for detailed experimental protocols and quantitative data on its efficacy in dehydrogenating hydrocarbons, ketones, or steroids have not yielded specific, reproducible procedures or direct comparative studies against DDQ.
The available information on this compound primarily focuses on:
-
Its role as a metabolite of the antioxidant tert-butylhydroquinone (TBHQ).[6]
-
Its biological activities, including cytotoxicity.[6]
-
Its use in other types of chemical reactions, but not as a standalone dehydrogenating agent for the formation of α,β-unsaturated systems.
Comparison and Conclusion
Based on the available scientific literature, a direct, data-driven comparison of the efficacy of this compound and DDQ in dehydrogenation reactions is not feasible due to the lack of published experimental support for the former in this specific application.
-
DDQ is a powerful, versatile, and well-documented dehydrogenating agent with a broad substrate scope and numerous examples in the literature.[1][2][3] Its high reactivity makes it a reagent of choice for many challenging dehydrogenation reactions.
-
This compound , while being an oxidizing agent, does not appear to be a commonly used or effective reagent for the types of dehydrogenation reactions where DDQ excels. The absence of detailed protocols and yield data in the scientific literature suggests that it is likely a much weaker and less efficient dehydrogenating agent than DDQ.
Recommendation: For researchers and professionals in drug development requiring an efficient and reliable method for dehydrogenation, DDQ remains the superior and well-supported choice. Further research would be necessary to explore and quantify the potential of this compound as a viable dehydrogenating agent and to establish its efficacy in comparison to established reagents like DDQ.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 3. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H12O2 | CID 19211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of tert-Butyl-1,4-benzoquinone as a redox mediator compared to ferrocene
For researchers, scientists, and drug development professionals, the selection of an appropriate redox mediator is a critical decision that can significantly impact the performance and reliability of electrochemical biosensors and other bioelectrochemical systems. This guide provides an objective comparison of two prominent redox mediators: the organic molecule tert-Butyl-1,4-benzoquinone and the organometallic compound ferrocene. By examining their electrochemical properties, stability, and experimental considerations, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications.
Redox mediators are essential components in many biosensors, acting as electron shuttles between the biological recognition element (e.g., an enzyme) and the electrode surface. The efficiency of this electron transfer process directly influences the sensitivity, response time, and overall performance of the biosensor. Ferrocene has long been a popular choice due to its well-behaved electrochemistry and tunable properties. However, organic mediators like this compound are gaining attention as potentially cost-effective and versatile alternatives. This guide presents a detailed comparison of their key performance characteristics based on available experimental data.
Comparative Performance Data
The following table summarizes the key electrochemical parameters for this compound and ferrocene. It is important to note that these values can vary depending on the specific experimental conditions, such as the composition of the electrolyte, pH, and the nature of the working electrode.
| Parameter | This compound | Ferrocene |
| Formal Potential (E°') vs. Ag/AgCl | ~ -0.15 V to +0.2 V (pH dependent) | ~ +0.2 V to +0.4 V (pH independent)[1] |
| Heterogeneous Electron Transfer Rate Constant (k₀) (cm/s) | 10⁻³ to 10⁻⁵ | 10⁻² to 10⁻⁴[2][3] |
| Stability in Aqueous Solution | Moderate; can be susceptible to degradation, especially at alkaline pH. | High; generally stable over a wide pH range, though the ferrocenium ion can be less stable.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents.[3] | Insoluble in water; soluble in organic solvents. Water-soluble derivatives are available. |
| Cost | Generally lower cost. | Higher cost, particularly for derivatives. |
Delving into the Details: A Comparative Analysis
Electrochemical Behavior: Ferrocene and its derivatives are well-known for their reversible, one-electron redox behavior, which is largely independent of pH. This predictability is a significant advantage in developing robust biosensors. In contrast, the redox chemistry of quinones, including this compound, is often more complex and pH-dependent, typically involving a two-proton, two-electron transfer process in aqueous solutions.[2] This pH dependence can be a disadvantage if the experimental conditions are not tightly controlled, but it can also be exploited for the development of pH-sensitive sensors.
Electron Transfer Kinetics: The heterogeneous electron transfer rate constant (k₀) is a measure of how quickly electrons are transferred between the mediator and the electrode. A higher k₀ value generally leads to a more sensitive and faster-responding biosensor. While ferrocene often exhibits faster electron transfer kinetics, the performance of this compound can be significantly enhanced through electrode surface modification or the use of nanomaterials.
Stability and Biocompatibility: Ferrocene is known for its high stability in both its reduced and oxidized forms.[1] However, the stability of the ferrocenium cation can be a concern in some applications. Benzoquinone derivatives can be less stable in aqueous solutions, particularly at higher pH values, which may limit their long-term use in some biosensor configurations. From a biocompatibility perspective, both mediators can be functionalized to improve their compatibility with biological systems.
Experimental Protocols
Accurate and reproducible electrochemical measurements are crucial for evaluating and comparing the performance of redox mediators. The following section provides detailed protocols for the characterization of this compound and ferrocene using cyclic voltammetry (CV).
Cyclic Voltammetry for Redox Mediator Characterization
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a chemical species. By cycling the potential of a working electrode and measuring the resulting current, information about the formal potential, electron transfer kinetics, and stability of the redox mediator can be obtained.
1. Preparation of the Electrochemical Cell:
-
A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The electrodes are placed in an electrochemical cell containing the electrolyte solution.
-
For aqueous measurements, a buffered solution such as phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.4) is commonly used. For non-aqueous measurements, an organic solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile) is used.
-
The solution is typically purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurements.
2. Preparation of the Analyte Solution:
-
A stock solution of the redox mediator (this compound or ferrocene) is prepared in a suitable solvent.
-
The stock solution is then added to the electrolyte in the electrochemical cell to achieve the desired final concentration (typically in the millimolar range).
3. Cyclic Voltammetry Measurement:
-
The potentiostat is programmed to scan the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).
-
The potential window should be set to encompass the redox events of the mediator.
-
The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.
4. Data Analysis:
-
Formal Potential (E°'): The formal potential is determined as the midpoint of the anodic and cathodic peak potentials (Epa and Epc): E°' = (Epa + Epc) / 2.
-
Peak Separation (ΔEp): The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.
-
Heterogeneous Electron Transfer Rate Constant (k₀): The value of k₀ can be estimated from the scan rate dependence of ΔEp using the Nicholson method or other advanced electrochemical techniques.
Caption: A simplified workflow for the electrochemical characterization of redox mediators using cyclic voltammetry.
Signaling Pathways and Logical Relationships
The fundamental role of a redox mediator is to facilitate electron transfer. The following diagram illustrates the general signaling pathway in a second-generation amperometric biosensor, where the mediator shuttles electrons between the enzyme's active site and the electrode.
Caption: Generalized signaling pathway of a redox mediator in a second-generation amperometric biosensor.
Conclusion: Making the Right Choice
Both this compound and ferrocene offer distinct advantages and disadvantages as redox mediators.
Ferrocene stands out for its:
-
Well-defined and reversible electrochemistry.
-
pH-independent redox potential.
-
Generally fast electron transfer kinetics.
-
High stability.
However, its higher cost and the potential instability of the ferrocenium ion are factors to consider.
This compound presents a compelling case with its:
-
Lower cost.
-
Potential for use in pH-sensitive applications.
Its main drawbacks are its more complex, pH-dependent electrochemistry and potentially lower stability in aqueous solutions.
Ultimately, the choice between this compound and ferrocene will depend on the specific requirements of the application. For applications demanding high precision, stability, and predictable performance, ferrocene and its derivatives remain a strong choice. For cost-sensitive applications or those where pH sensitivity is desirable, this compound represents a viable and promising alternative. Researchers are encouraged to carefully consider the trade-offs outlined in this guide and to perform thorough experimental validation to select the optimal redox mediator for their needs.
References
Comparative Cytotoxicity Analysis: Tert-Butyl-1,4-benzoquinone vs. Tert-Butylhydroquinone
A detailed guide for researchers, scientists, and drug development professionals on the differential cytotoxic effects of tert-butyl-1,4-benzoquinone (TBQ) and its hydroquinone precursor, tert-butylhydroquinone (TBHQ).
This guide provides an objective comparison of the cytotoxic profiles of TBQ and TBHQ, supported by experimental data. A comprehensive understanding of their respective potencies and mechanisms of action is crucial for applications in toxicology, pharmacology, and drug development.
Executive Summary
Tert-butylhydroquinone (TBHQ) is a synthetic phenolic antioxidant widely used as a preservative in foods, oils, and fats. Its oxidized form, this compound (TBQ), is known to be significantly more cytotoxic. The cytotoxic effects of TBHQ are often attributed to its metabolic conversion to the electrophilic TBQ. This conversion facilitates redox cycling, leading to the generation of reactive oxygen species (ROS), induction of oxidative stress, and subsequent cellular damage.
Quantitative Cytotoxicity Data
The following table summarizes the available data on the cytotoxicity of TBQ and TBHQ across different cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell type, exposure duration, and assay methodology.
| Compound | Cell Line | Assay | Endpoint | Result |
| TBQ | Chinese Hamster V79 | Cloning Efficiency | IC50 | ~0.6 µg/mL |
| TBHQ | Chinese Hamster V79 | Cloning Efficiency | Cytotoxicity Comparison | TBQ is 6-7 times more cytotoxic than TBHQ |
| TBHQ | Human Umbilical Vein Endothelial Cells (HUVEC) | MTT Assay | IC50 | 60 µM (after 24 and 48h incubation)[1] |
| TBQ | Human Fetal Lung Fibroblast (MRC-5) | Not Specified | Cytotoxicity | Cell survival <75% at 18.5 µM |
Mechanism of Action: The Role of Oxidative Stress and Nrf2 Signaling
The primary mechanism underlying the cytotoxicity of TBHQ and TBQ is the induction of oxidative stress. TBHQ can undergo auto-oxidation or be metabolized to its semiquinone radical and ultimately to the more stable and highly reactive TBQ. This redox cycling process generates ROS, such as superoxide anions and hydrogen peroxide.
The accumulation of ROS leads to oxidative damage to cellular macromolecules, including lipids, proteins, and DNA, which can trigger apoptotic cell death. In response to this oxidative stress, the cell activates defense mechanisms, most notably the Keap1-Nrf2 signaling pathway. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway involved in quinone-induced cytotoxicity and a standard experimental workflow for its assessment.
Workflow for determining the cytotoxicity of TBQ and TBHQ using the MTT assay.
TBHQ is oxidized to TBQ, which induces ROS and oxidative stress, leading to Nrf2 activation or apoptosis.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
TBQ and TBHQ stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TBQ and TBHQ in culture medium from the stock solutions to achieve the desired final concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The available evidence strongly indicates that this compound (TBQ) is significantly more cytotoxic than its hydroquinone precursor, tert-butylhydroquinone (TBHQ). The cytotoxicity of TBHQ is largely dependent on its conversion to TBQ, which initiates a cascade of events driven by oxidative stress. This comparative guide highlights the importance of considering the metabolic activation of compounds in toxicological and pharmacological assessments. Further research is warranted to establish a broader database of comparative IC50 values across a wider range of cell lines to facilitate more comprehensive risk assessments and to explore the potential therapeutic applications of modulating the Nrf2 pathway.
References
Benchmarking the performance of tert-Butyl-1,4-benzoquinone in organic electronic devices
An Objective Analysis of Leading Materials and a Prospective Look at tert-Butyl-1,4-benzoquinone
For researchers and professionals in organic electronics and drug development, the selection of a core semiconductor material is a critical decision that dictates the ultimate performance and applicability of a device. While a vast library of organic molecules has been synthesized and explored, a few have emerged as benchmarks against which new materials are measured. This guide provides a comparative overview of the performance of several prominent small molecule organic semiconductors: Pentacene, Rubrene, and C60, alongside a perylene diimide derivative, PTCDI-C13. Furthermore, we will explore the potential of this compound (tBBQ), a quinone derivative, in this context.
Performance Benchmarks in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. Their performance is primarily characterized by charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes typical performance metrics for several widely studied organic semiconductors. It is important to note that these values can vary significantly depending on the device architecture, fabrication conditions, and measurement environment.
| Organic Semiconductor | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Charge Carrier Type | Typical Mobility (cm²/Vs) | On/Off Ratio |
| Pentacene | ~5.0 | ~2.9 | p-type (hole transport) | 0.1 - 2.0[1][2][3][4] | > 106[1][2] |
| Rubrene | ~5.4 | ~3.2 | p-type (hole transport) | 1 - 20 (single crystal)[5][6][7][8][9] | > 106 |
| C60 (Fullerene) | ~6.2 | ~4.5 | n-type (electron transport) | 1 - 6[10][11][12][13] | > 106[10][12] |
| PTCDI-C13 | ~6.4 | ~4.0 | n-type (electron transport) | 0.1 - 0.6[14][15][16] | > 106 |
| This compound (tBBQ) | (Not Reported for solid-state device) | (Not Reported for solid-state device) | (Expected p-type or ambipolar) | (Not Reported) | (Not Reported) |
A Prospective Look at this compound (tBBQ)
For tBBQ to be a viable candidate, its performance would need to be benchmarked against established materials. Based on the properties of other small molecule semiconductors, desirable characteristics for tBBQ would include:
-
Efficient charge transport: This would be reflected in a high charge carrier mobility.
-
Good environmental and operational stability: The material should resist degradation under ambient conditions and during device operation.
-
Solution processability: The ability to be deposited from solution is a key advantage for low-cost, large-area fabrication of organic electronics.
Further research is required to determine the solid-state electronic properties of tBBQ and to evaluate its performance in devices like OFETs and organic solar cells.
Experimental Protocols: Fabrication of a Solution-Processed Organic Field-Effect Transistor
The following provides a generalized methodology for the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new organic semiconductors. This protocol is adaptable for the materials discussed in this guide.
1. Substrate Preparation:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrate is then dried with a stream of nitrogen gas and treated with oxygen plasma or a UV-ozone cleaner to remove any remaining organic residues and to create a hydrophilic surface.
-
For p-type semiconductors like Pentacene and Rubrene, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor film and enhance device performance[1].
2. Organic Semiconductor Deposition:
-
The organic semiconductor is dissolved in a suitable organic solvent (e.g., toluene, chloroform, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
-
The solution is then deposited onto the prepared substrate using a technique such as spin-coating, drop-casting, or solution shearing to form a thin film.
-
The film is subsequently annealed at a specific temperature and for a set duration to remove residual solvent and improve the molecular ordering and crystallinity of the film.
3. Source and Drain Electrode Deposition:
-
Source and drain electrodes are deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation.
-
Gold (Au) is a common electrode material due to its high work function and stability. A thin adhesion layer of chromium (Cr) or titanium (Ti) is often deposited before the gold.
-
The channel length (L) and channel width (W) of the transistor are defined by the dimensions of the shadow mask.
4. Device Characterization:
-
The electrical characteristics of the OFET are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
-
The transfer characteristics (ID vs. VG) and output characteristics (ID vs. VD) are measured to extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the fabrication and characterization of a solution-processed organic field-effect transistor.
Caption: Workflow for OFET fabrication and testing.
Signaling Pathways and Logical Relationships in OFET Operation
The operation of an OFET is governed by the modulation of charge carriers in the semiconductor channel by the gate electric field. The following diagram illustrates the logical relationship between the applied voltages and the resulting current flow in a p-type OFET.
Caption: Logic flow in a p-type OFET.
References
- 1. Performance evaluation of typical p-Type Materials “pentacene” | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. An Example of OFET Evaluation: π-Extended Rubrene via Dearomative Annulative π-Extension (DAPEX) Reaction | TCI AMERICA [tcichemicals.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Rubrene Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic bipolar transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. edn.com [edn.com]
- 14. pure.uos.ac.kr [pure.uos.ac.kr]
- 15. Air stability of PTCDI‐C13‐based n‐OFETs on polymer interfacial layers | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
Quantitative Analysis of tert-Butyl-1,4-benzoquinone (TBQ) Formation from tert-Butylhydroquinone (TBHQ) Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of tert-Butyl-1,4-benzoquinone (TBQ), the primary oxidation product of the widely used antioxidant tert-Butylhydroquinone (TBHQ). Understanding the conversion of TBHQ to TBQ is critical, as TBQ exhibits significantly higher toxicity. This document outlines key experimental protocols and presents quantitative data to aid in the selection of the most appropriate analytical technique for your research needs.
Introduction to TBHQ Oxidation
Tert-Butylhydroquinone (TBHQ) is a synthetic aromatic organic compound that functions as an effective antioxidant by donating a hydrogen atom to neutralize free radicals, thereby inhibiting oxidation.[1] In this process, TBHQ itself is oxidized, leading to the formation of this compound (TBQ).[2] This transformation is a crucial consideration in various applications, from food preservation to pharmaceutical development, due to the increased biological activity and potential cytotoxicity of TBQ.[3] The kinetics of this oxidation can be influenced by factors such as temperature, pH, and the presence of metal ions.[3][4]
Comparative Analysis of Quantitative Methods
The quantification of TBHQ and TBQ is essential for safety and efficacy assessments. Several analytical techniques are available, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common method for the simultaneous analysis of both compounds.[1][5] Other notable methods include Gas Chromatography-Mass Spectrometry (GC-MS) and various electrochemical techniques.
Table 1: Comparison of HPLC-UV Methods for TBHQ and TBQ Quantification
| Parameter | Method 1: Normal-Phase HPLC | Method 2: Reversed-Phase HPLC | Method 3: Reversed-Phase HPLC |
| Column | C18 | Inertsil ODS-SP (5 µm, 150 x 4.6 mm I.D.) | Not Specified |
| Mobile Phase | Gradient of n-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol | Acetonitrile, Methanol, and 5% aqueous acetic acid (20:20:60, v/v/v) | 1% acetic acid and acetonitrile (3:2, v/v) |
| Detection Wavelength | 280 nm (TBHQ), 310 nm (TBQ)[1][5] | Excitation: 293 nm, Emission: 332 nm (Fluorescence) | 280 nm (PDA) |
| Linear Range (TBHQ) | 0.10 - 500.00 µg/mL[1][5] | Not Specified | 0.20 - 50.00 mg/L |
| Linear Range (TBQ) | 0.10 - 500.00 µg/mL[1][5] | Not Specified | Not Specified |
| LOD (TBHQ) | < 0.10 µg/mL[1][5] | Not Specified | 0.2 mg/L |
| LOQ (TBHQ) | < 0.30 µg/mL[1][5] | Not Specified | 0.5 mg/L |
| LOD (TBQ) | < 0.30 µg/mL[1][5] | Not Specified | Not Specified |
| LOQ (TBQ) | < 0.91 µg/mL[1][5] | Not Specified | Not Specified |
| Recovery (TBHQ) | 96.11 - 102.34%[1][5] | Not Specified | 95 - 105% |
| Recovery (TBQ) | 96.28 - 100.58%[1][5] | Not Specified | Not Specified |
| Reference | [1][5] | [6] | [7] |
Table 2: Comparison of Other Analytical Methods
| Method | Principle | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Derivatization is often required. | High selectivity and sensitivity.[8] | Can be destructive to the sample; derivatization adds complexity. |
| Electrochemical Sensors | Measures the current response from the oxidation of TBHQ at a modified electrode surface. | High sensitivity, rapid analysis, and potential for miniaturization.[9] | Susceptible to matrix interference; electrode fouling can be an issue. |
| Colorimetric Assay | A specific chromogenic reaction between TBQ and a reagent produces a colored adduct that can be measured spectrophotometrically. | Simple, rapid, and does not require sophisticated instrumentation. | Generally lower sensitivity and specificity compared to chromatographic methods. |
Experimental Protocols
HPLC-UV Method for Simultaneous Quantification of TBHQ and TBQ in Edible Oils.[1][5]
This protocol is based on a normal-phase HPLC method for the accurate and simultaneous detection of TBHQ and its oxidation product, TQ, in edible oils.
1. Sample Preparation:
-
Extract TBHQ and TQ from the oil sample using methanol.
-
Agitate the mixture vigorously using a vortex mixer.
-
Filter the extract through a 0.45 µm membrane filter.
2. HPLC-UV Analysis:
-
Column: C18
-
Mobile Phase: A gradient elution using n-hexane containing 5% ethyl acetate and n-hexane containing 5% isopropanol.
-
Flow Rate: Not specified.
-
Column Temperature: 30 °C
-
Detector: UV detector set at a dual-wavelength mode: 280 nm for TBHQ and 310 nm for TQ.
-
Injection Volume: Not specified.
3. Quantification:
-
Prepare a series of standard solutions of TBHQ and TQ of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of TBHQ and TQ in the sample by comparing their peak areas to the respective calibration curves.
GC-MS Method for TBHQ Analysis in Edible Oils and Fats.[8]
This protocol provides a general workflow for the analysis of TBHQ in fatty food matrices.
1. Sample Preparation:
-
Extraction: Weigh 50 mg of the oil sample into a 2 mL autosampler vial. Add 1 mL of acetonitrile and vortex for 1 minute.
-
Cleanup: Centrifuge the vial to separate the layers. Carefully transfer the upper acetonitrile layer containing TBHQ to a clean vial.
2. GC-MS Analysis:
-
Derivatization (if necessary): For some applications, derivatization to a more volatile silyl derivative may be required.
-
GC Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program: An appropriate temperature gradient to ensure the separation of TBHQ from other matrix components.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of TBHQ.
3. Quantification:
-
Prepare calibration standards of TBHQ in a suitable solvent.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration.
-
Quantify TBHQ in the sample extract by comparing its peak area to the calibration curve.
Visualizing the Workflow and Chemical Transformation
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Oxidation of TBHQ to TBQ.
Caption: Typical workflow for TBHQ/TBQ analysis.
References
- 1. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mode of action of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Conversion Mediates Antiproliferative Effects of tert-Butylhydroquinone: Structure and Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glsciences.com [glsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Electrochemical Analysis of Substituted Benzoquinones for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrochemical properties of substituted benzoquinones, compounds of significant interest in materials science, biology, and medicine. The redox activity of these molecules, which is central to their function in biological systems and their application in technologies such as redox flow batteries, is highly dependent on the nature and position of substituents on the quinone ring. This document summarizes key electrochemical parameters, provides detailed experimental methodologies, and visualizes relevant reaction mechanisms to aid researchers in understanding and predicting the behavior of these versatile compounds.
Data Presentation: Comparative Electrochemical Data
The following table summarizes the experimentally determined redox potentials for a selection of substituted benzoquinones. These values are critical for understanding the electron-accepting and -donating capabilities of these compounds, which in turn influences their reactivity and potential applications. The data has been compiled from various research articles to provide a comparative overview.
| Benzoquinone Derivative | Substituent(s) | First Reduction Potential (E°') (V vs. reference electrode) | Second Reduction Potential (E°'') (V vs. reference electrode) | Reference Electrode |
| 1,4-Benzoquinone | -H | -0.51 | -1.14 | Ag/AgCl |
| 2-Methyl-1,4-benzoquinone | -CH₃ | -0.60 | -1.29 | Ag/AgCl |
| 2,6-Dimethyl-1,4-benzoquinone | 2,6-di-CH₃ | -0.69 | -1.45 | Ag/AgCl |
| 2-Chloro-1,4-benzoquinone | -Cl | -0.34 | -1.02 | Ag/AgCl |
| 2,5-Dichloro-1,4-benzoquinone | 2,5-di-Cl | -0.18 | -0.87 | Ag/AgCl |
| 2,6-Dichloro-1,4-benzoquinone | 2,6-di-Cl | -0.17 | -0.85 | Ag/AgCl |
| 2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil) | 2,3,5,6-tetra-Cl | +0.01 | -0.71 | Ag/AgCl |
| 2-Hydroxy-1,4-benzoquinone | -OH | -0.42 (estimated) | - | Ag/AgCl[1] |
| 2-Methoxy-1,4-benzoquinone | -OCH₃ | -0.58 | -1.33 | Ag/AgCl |
| 2,3,5,6-Tetramethyl-1,4-benzoquinone (Duroquinone) | 2,3,5,6-tetra-CH₃ | -0.79 | -1.58 | Ag/AgCl |
Note: Redox potentials are highly dependent on experimental conditions such as solvent, supporting electrolyte, and pH. The values presented here are for comparative purposes and were obtained under similar, though not identical, non-aqueous conditions unless otherwise specified.
Experimental Protocols
The following are detailed methodologies for key electrochemical experiments used to characterize substituted benzoquinones.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials and assess the reversibility of the electron transfer processes of substituted benzoquinones.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl[1]
-
Counter (Auxiliary) Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile.
-
Analyte: 1-5 mM solution of the substituted benzoquinone.
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad, followed by rinsing with deionized water and the electrolyte solvent (acetonitrile).
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE, platinum counter electrode, and Ag/AgCl reference electrode.
-
Deoxygenation: Purge the analyte solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Data Acquisition:
-
Set the initial and final potentials to values where no faradaic processes occur.
-
Set the switching potential to a value sufficiently negative to observe the reduction of the benzoquinone and its subsequent reduction product.
-
Typical scan rates range from 20 mV/s to 200 mV/s.[2] A common starting scan rate is 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the cathodic (reduction) and anodic (oxidation) peak potentials.
-
The formal reduction potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials for a reversible couple.
-
The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59 mV at 25 °C. Deviations from this value can indicate quasi-reversible or irreversible electron transfer.
-
Tafel Analysis
Objective: To investigate the kinetics of the electron transfer reaction and determine the exchange current density.
Procedure:
-
Perform a linear sweep voltammetry experiment around the open circuit potential of the electrochemical cell.[3]
-
Plot the logarithm of the current density versus the overpotential (the difference between the applied potential and the equilibrium potential).[3]
-
The linear regions of this "Tafel plot" correspond to the anodic and cathodic branches of the reaction. The slope of these lines is the Tafel slope, which provides information about the electron transfer coefficient. The intercept provides the exchange current density, a measure of the intrinsic rate of the electron transfer at equilibrium.[3]
Chronoamperometry
Objective: To study the kinetics of the electrochemical reaction and determine the diffusion coefficient of the analyte.
Procedure:
-
Apply a potential step to the working electrode from a potential where no reaction occurs to a potential where the reaction is diffusion-controlled.
-
Record the resulting current as a function of time.
-
The current decay follows the Cottrell equation, and by plotting the current versus the inverse square root of time, the diffusion coefficient can be calculated from the slope of the resulting line.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To probe the interfacial properties of the electrode and the kinetics of the electrochemical reactions.
Procedure:
-
Apply a small amplitude AC voltage perturbation over a range of frequencies to the electrochemical cell at a specific DC potential (often the formal potential of the redox couple).
-
Measure the resulting AC current response.
-
The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[4][5]
-
The data can be fitted to an equivalent circuit model to extract information about the solution resistance, charge transfer resistance, and double-layer capacitance.[6]
Mandatory Visualizations
The following diagrams illustrate key concepts and mechanisms relevant to the electrochemistry of substituted benzoquinones.
Caption: The Michael addition reaction mechanism for a substituted benzoquinone.
Caption: The ECE (Electrochemical-Chemical-Electrochemical) reaction mechanism.
Caption: A typical experimental workflow for cyclic voltammetry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. asdlib.org [asdlib.org]
- 3. The Tafel Equation: A guide to Electrochemical Kinetics - Macias Sensors [maciassensors.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of tert-Butyl-1,4-benzoquinone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of tert-Butyl-1,4-benzoquinone
This compound is a chemical compound that requires careful handling and specific disposal procedures due to its potential hazards. This guide provides essential safety protocols, logistical considerations, and a step-by-step plan for its proper disposal, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. It is known to cause skin, eye, and respiratory irritation.[1][2] Ingestion or skin contact can be harmful.[3] Furthermore, this compound is very toxic to aquatic life, necessitating stringent measures to prevent its release into the environment.[3]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense when handling this compound. All personnel involved in the handling and disposal process must wear:
-
Protective Gloves: Chemical-impermeable gloves, such as nitrile or chloroprene, are mandatory.[4] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory practices.[2][4]
-
Eye Protection: Tightly fitting safety goggles are essential to protect against splashes and dust.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[1]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a suitable respirator should be used.[2][5]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified ducted fume hood.[4] An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Logistical and Disposal Planning
The disposal of this compound is regulated and must be carried out in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The primary method of disposal is through a licensed professional waste disposal service.[2]
Key Logistical Steps:
-
Segregation: Store waste this compound separately from incompatible materials, particularly oxidizing agents, strong bases, and sources of ignition.[5]
-
Containerization: Use a designated, properly labeled, and sealed container for the waste. The container must be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety department.
-
Accumulation: Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.
Quantitative Data Summary
While specific disposal concentration limits and incineration temperatures are not publicly available and are typically determined by professional waste management facilities based on their specific processes and permits, the following table summarizes key handling and safety parameters for this compound.
| Parameter | Value | Reference |
| Physical State | Solid | [5] |
| Melting Point | 127°C (260.6°F) | [5] |
| Boiling Point | Decomposes | [5] |
| Hazards | Skin, eye, and respiratory irritant; Harmful if swallowed or in contact with skin; Very toxic to aquatic life. | [1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.
Preparation and Segregation
-
Objective: To safely prepare the waste material for disposal and ensure it is kept separate from other chemical waste streams.
-
Methodology:
-
Identify all waste streams containing this compound, including pure compound, contaminated solutions, and grossly contaminated disposable labware.
-
Designate a specific, compatible, and leak-proof container for the collection of this waste. For solid waste, a securely sealed plastic or glass container is appropriate.
-
Ensure the container is clearly labeled with "Hazardous Waste: this compound" and any other required hazard symbols.
-
Spill Management and Cleanup
-
Objective: To safely manage and clean up any spills of this compound.
-
Methodology:
-
Small Spills (Solid):
-
Large Spills (Solid):
-
Evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, use a shovel to transfer the material into a suitable waste disposal container.[5]
-
Decontaminate the area with water, and collect the wastewater for disposal as hazardous waste. Do not allow it to enter the sanitary sewer system.[5]
-
-
Final Disposal Procedure
-
Objective: To ensure the final disposal of the collected waste is conducted in an environmentally responsible and compliant manner.
-
Methodology:
-
Once the hazardous waste container is full or ready for disposal, ensure it is tightly sealed.
-
Store the sealed container in a designated and secure satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.
-
Provide the waste disposal service with all necessary information about the waste, including the Safety Data Sheet (SDS) for this compound.
-
The recommended professional disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling tert-Butyl-1,4-benzoquinone
Safe Handling and Disposal of tert-Butyl-1,4-benzoquinone
For Immediate Reference: Key Safety and Handling Information
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks.
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as a skin, eye, and respiratory irritant.[1][2][3][4] In case of exposure, immediate first aid is critical. For skin contact, wash the affected area with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] If inhaled, move the person to fresh air and ensure they are comfortable for breathing.[1] Seek medical attention if any irritation or symptoms persist.[1]
Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions. Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | Protects against splashes and dust, preventing serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - minimum 14 mils thick). | Prevents skin irritation and absorption.[1][3] Butyl and Nitrile gloves generally offer good resistance to ketones and aromatic compounds. |
| Respiratory Protection | A NIOSH-approved N95 dust mask for low-level exposure. For higher-level protection or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[2][3] | Protects against respiratory irritation from dust or aerosols.[1][3] |
| Body Protection | A long-sleeved laboratory coat is standard. For larger quantities or risk of significant splashing, a chemical-resistant apron or coveralls are recommended.[1] | Minimizes skin contact with the chemical.[1] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound minimizes the risk of exposure and accidents.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, wipes), in a dedicated, clearly labeled, and sealed container.[3]
-
-
Storage of Waste :
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal :
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
